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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-ethyl morpholine-3-carboxylate hydrochloride (CAS 1269483-57-9)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (R)-ethyl morpholine-3-carboxylate hydrochloride, a chi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-ethyl morpholine-3-carboxylate hydrochloride, a chiral building block of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This document delves into the essential chemical and physical properties, a detailed synthesis protocol, in-depth analytical characterization, and the potential applications of this specific enantiomer in the development of novel therapeutics.

Core Properties and Structural Elucidation

(R)-ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound presented as a hydrochloride salt to enhance its stability and handling.[2] Its structure features a morpholine ring, a cornerstone in the design of various biologically active molecules, with an ethyl carboxylate group at the 3-position, introducing a key point for further chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is crucial for researchers in designing experiments, understanding its behavior in various solvent systems, and for computational modeling studies.

PropertyValueSource
CAS Number 1269483-57-9[3]
Molecular Formula C₇H₁₄ClNO₃[3]
Molecular Weight 195.64 g/mol [3]
Appearance Solid (form may vary)[2]
Purity ≥97% (typical)[3]
Storage Sealed in dry, 2-8°C[3]
SMILES O=C([C@@H]1NCCOC1)OCC.[H]Cl[3]
Topological Polar Surface Area (TPSA) 47.56 Ų[3]
logP -0.0403[3]
Structural Representation

The three-dimensional arrangement of atoms is critical to the molecule's interaction with biological targets. The following diagram illustrates the chemical structure of (R)-ethyl morpholine-3-carboxylate hydrochloride.

Chemical structure of (R)-ethyl morpholine-3-carboxylate hydrochloride.

Synthesis and Manufacturing

The enantioselective synthesis of 3-substituted morpholines is a key area of research, as the stereochemistry at this position is often crucial for biological activity. Several synthetic strategies have been developed to access chiral morpholine derivatives. These methods often involve the cyclization of chiral amino alcohols or the asymmetric modification of a pre-existing morpholine ring.

General Synthetic Approach: A Conceptual Workflow

A common and effective strategy for the synthesis of chiral 3-substituted morpholines involves a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. This approach offers high enantioselectivity and tolerates a wide range of functional groups.

Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol

While a specific, publicly available, step-by-step protocol for the synthesis of CAS 1269483-57-9 is not readily found in peer-reviewed literature, a representative procedure for a similar transformation is outlined below, based on established methodologies for the synthesis of chiral morpholines. This protocol is intended for informational purposes and should be adapted and optimized by experienced synthetic chemists.

Step 1: N-protection of a suitable amino alcohol

  • Dissolve the starting chiral amino alcohol (e.g., (R)-2-amino-3-hydroxypropanoic acid ethyl ester) in a suitable solvent such as dichloromethane.

  • Add a suitable protecting group, for example, Di-tert-butyl dicarbonate (Boc₂O), and a base like triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the N-Boc protected intermediate by column chromatography.

Step 2: O-alkylation and cyclization

  • To a solution of the N-Boc protected amino alcohol in an appropriate solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C.

  • Add a suitable dielectrophile, for instance, 1-bromo-2-chloroethane, to initiate the cyclization.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the cyclized product, N-Boc-(R)-ethyl morpholine-3-carboxylate, via column chromatography.

Step 3: Deprotection and hydrochloride salt formation

  • Dissolve the purified N-Boc protected morpholine derivative in a solvent like ethyl acetate or dioxane.

  • Add a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt will often precipitate out of the solution. The product can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield (R)-ethyl morpholine-3-carboxylate hydrochloride.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include a triplet and a quartet for the ethyl group, and a series of multiplets for the protons on the morpholine ring. The chemical shifts of the morpholine protons would be influenced by the presence of the electron-withdrawing ester group and the protonated amine.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift (typically around 170 ppm). The carbons of the morpholine ring will resonate in the range of approximately 40-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-ethyl morpholine-3-carboxylate hydrochloride is expected to show characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (ammonium salt)~3200-2800 (broad)
C-H stretch (alkane)~2980-2850
C=O stretch (ester)~1740
C-O stretch (ester and ether)~1250-1050
N-H bend (ammonium salt)~1600-1500
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For (R)-ethyl morpholine-3-carboxylate hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 160.09. Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the morpholine ring.

Applications in Drug Discovery and Development

The morpholine moiety is a key component in a number of approved drugs, where it often serves to improve the pharmacokinetic profile of the molecule.[1] Chiral 3-substituted morpholines, such as the title compound, are valuable building blocks for the synthesis of more complex drug candidates.

The (R)-configuration at the 3-position can be critical for achieving the desired biological activity and selectivity for a particular target. This enantiomer can be used as a starting material to introduce the morpholine scaffold into a larger molecule, with the ester group providing a convenient handle for further chemical transformations, such as amide bond formation or reduction to an alcohol.

While specific therapeutic applications for (R)-ethyl morpholine-3-carboxylate hydrochloride itself are not extensively documented in publicly available literature, its structural motif is found in compounds being investigated for a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4] The rationale behind incorporating this building block lies in the ability of the morpholine ring to enhance aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor, all of which are desirable properties in a drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (R)-ethyl morpholine-3-carboxylate hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place as recommended.[3]

Conclusion

(R)-ethyl morpholine-3-carboxylate hydrochloride is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of a modifiable ester group make it an attractive starting material for drug discovery programs. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective application in the development of the next generation of therapeutics.

References

  • Google P
  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Google Patents.
  • Google Patents. Preparation method for morpholine carbonyl chloride compound.
  • USCKS. Ethyl morpholine-3-carboxylate hydrochloride[1269444-31-6]. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • PubMed. Total chemical synthesis and antitumor evaluation of the 9-aza analogue of N-(trifluoroacetyl)-4-demethoxydaunomycin. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • PubMed. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis. [Link]

  • PubMed. Synthesis of novel anilinoquinolines as c-fms inhibitors. [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]

  • ChEMBL. Synthesis and evaluation of an orally available "Y"-shaped biaryl peroxisome proliferator-activated receptor δ agonist. [Link]

  • Google Patents.
  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. [Link]

  • Googleapis.com. United States Patent (19). [Link]

  • ResearchGate. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of (R)-Ethyl Morpholine-3-Carboxylate HCl

This guide provides an in-depth technical analysis of (R)-ethyl morpholine-3-carboxylate hydrochloride , a critical chiral building block in modern medicinal chemistry. Introduction and Physicochemical Profile[1][2][3][4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (R)-ethyl morpholine-3-carboxylate hydrochloride , a critical chiral building block in modern medicinal chemistry.

Introduction and Physicochemical Profile[1][2][3][4][5]

(R)-Ethyl morpholine-3-carboxylate hydrochloride (CAS: 1269483-57-9 ) is the hydrochloride salt of the ethyl ester of (R)-morpholine-3-carboxylic acid. It serves as a privileged scaffold in the synthesis of peptidomimetics, mTOR inhibitors, and CNS-active agents. Its value lies in the morpholine ring , which imparts favorable solubility and metabolic stability, combined with the C3-chiral center , which allows for the precise spatial orientation of pharmacophores in protein binding pockets.

Physicochemical Data Table
PropertyValue / Description
IUPAC Name Ethyl (3R)-morpholine-3-carboxylate hydrochloride
CAS Number 1269483-57-9 (R-isomer HCl)
Molecular Formula C

H

NO

[1][2][3] · HCl
Molecular Weight 195.64 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Chirality R-configuration (derived from D-Serine)
pKa (Base) ~8.3 (Morpholine nitrogen)
Hygroscopicity Moderate; requires storage under desiccant

Structural and Conformational Analysis

Stereochemistry and Configuration

The defining feature of this molecule is the stereocenter at the C3 position . The (R)-configuration is critical for biological activity, often distinguishing between an active drug and an inactive (or toxic) distomer.

  • Origin: The (R)-isomer is stereochemically correlated with D-Serine .

  • Cahn-Ingold-Prelog (CIP): The priority at C3 is N > COOEt > CH

    
    O > H. With H pointing away, the sequence traces clockwise, confirming the R designation.
    
Conformational Dynamics (Chair vs. Boat)

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional strain and angle strain.

  • Ring Conformation: The chair form is energetically favored by approximately 7.5 kcal/mol over the twist-boat form.

  • Substituent Positioning:

    • The bulky ethoxycarbonyl group at C3 prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C5.

    • Protonation: In the HCl salt form, the nitrogen is protonated (

      
      ). The ammonium protons occupy axial and equatorial positions. The crystal lattice is stabilized by hydrogen bonding between the ammonium chloride and the carbonyl oxygen.
      
Graphviz Diagram: Structural Logic & Conformation

MorpholineStructure cluster_0 Stereochemical Configuration cluster_1 Conformational Equilibrium cluster_2 Salt Interaction R_Config (R)-Configuration (C3 Center) Priority CIP Priority: N > COOEt > CH2O > H R_Config->Priority Defined by Chair Chair Conformer (Global Minimum) R_Config->Chair Adopts D_Serine Precursor: D-Serine D_Serine->R_Config Retains Chirality Boat Twist-Boat (High Energy) Chair->Boat << Equilibrium >> Equatorial C3-Ester: Equatorial (Minimizes 1,3-diaxial strain) Chair->Equatorial Favored Geometry HCl_Salt HCl Salt Form Chair->HCl_Salt Protonation H_Bond Chloride H-Bonding Stabilizes Lattice HCl_Salt->H_Bond Lattice Energy

Caption: Structural hierarchy of (R)-ethyl morpholine-3-carboxylate HCl, illustrating the link between chiral origin, conformational preference, and salt stabilization.

Synthesis and Manufacturing

The synthesis of enantiopure morpholine-3-carboxylates is non-trivial due to the potential for racemization. The most robust route utilizes the Chiral Pool strategy starting from D-Serine .

Core Synthetic Route: The D-Serine Pathway

This protocol ensures high enantiomeric excess (ee > 98%) by maintaining the integrity of the chiral center throughout the cyclization.

Step 1: Esterification

D-Serine is converted to D-Serine Ethyl Ester HCl using thionyl chloride in ethanol. This protects the carboxylic acid and improves solubility in organic solvents.

  • Reagent: SOCl

    
    , EtOH (abs).
    
  • Condition: Reflux, 4-12 h.

Step 2: Reductive Alkylation / Cyclization

A common industrial method involves a "one-pot" reductive amination-cyclization sequence using glyoxal or glycolaldehyde equivalents, or a stepwise alkylation with 1,2-dibromoethane (less preferred due to racemization risk).

  • Preferred Method (High Fidelity): Reaction with Ethylene Glycol Disulfonate (or similar bis-electrophile) in the presence of a base.

  • Alternative (Literature): Reductive amination with dimethoxyacetaldehyde followed by acid-catalyzed cyclization.

Step 3: Salt Formation

The free base is treated with anhydrous HCl in dioxane or ether to precipitate the stable hydrochloride salt.

Experimental Protocol (Representative)
  • Start: Suspend D-Serine ethyl ester HCl (1.0 eq) in DCM/Water biphasic system with NaHCO

    
     (2.5 eq).
    
  • Alkylation: Add 1,2-bis(bromoethyl) ether (or equivalent cyclic sulfate) dropwise.

  • Cyclization: Heat to reflux with a phase transfer catalyst (e.g., TBAB) for 16h.

  • Workup: Separate organic layer, dry over MgSO

    
    , concentrate.
    
  • Salt Formation: Dissolve crude oil in Et

    
    O. Add 4M HCl in Dioxane dropwise at 0°C.
    
  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

Graphviz Diagram: Synthetic Workflow

Synthesis Start Starting Material: D-Serine (R-isomer) Step1 Step 1: Esterification (EtOH, SOCl2) Start->Step1 Inter1 Intermediate: D-Serine Ethyl Ester HCl Step1->Inter1 Step2 Step 2: Cyclization (Bis-electrophile or Reductive Amination) Inter1->Step2 + Base Inter2 Crude (R)-Ethyl Morpholine-3-carboxylate Step2->Inter2 Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Inter2->Step3 Final Product: (R)-Ethyl Morpholine-3-carboxylate HCl Step3->Final

Caption: Step-by-step synthetic pathway from D-Serine to the final hydrochloride salt.

Analytical Characterization

To validate the identity and purity of the compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.8-10.2 (br s, 2H, NH
      
      
      
      ) – Indicative of HCl salt.
    • 
       4.55 (dd, 1H, C3-H) – Chiral center proton.
      
    • 
       4.25 (q, 2H, O-CH
      
      
      
      -CH
      
      
      ) – Ethyl ester methylene.
    • 
       3.80-4.10 (m, 4H, Morpholine ring protons adjacent to Oxygen).
      
    • 
       3.10-3.50 (m, 2H, Morpholine ring protons adjacent to Nitrogen).
      
    • 
       1.25 (t, 3H, O-CH
      
      
      
      -CH
      
      
      ) – Ethyl ester methyl.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]

    
     = 160.1 (Free base mass).
    
  • Note: The HCl is lost in the source; you observe the cation of the free amine.

Optical Rotation
  • 
    :  Positive (+) value (typically +10° to +25° in water or methanol), confirming the (R)-enantiomer. Exact value depends on concentration and solvent.
    

Applications in Drug Discovery[1][2][4][10][11][12][13]

This compound is a versatile "chiral pool" intermediate.

  • Peptidomimetics: The morpholine-3-carboxylic acid scaffold acts as a constrained amino acid . Replacing a natural amino acid (like proline or serine) with this unit restricts conformational flexibility, potentially increasing receptor binding affinity and proteolytic stability.

  • Kinase Inhibitors: Used in the synthesis of PI3K and mTOR inhibitors . The morpholine oxygen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • CNS Agents: The morpholine ring lowers the LogP compared to cyclohexane or piperidine analogues, often improving the Blood-Brain Barrier (BBB) penetration profile while maintaining metabolic stability.

Handling and Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Stability: Stable in solid form for >2 years if kept dry. In aqueous solution, the ester is susceptible to hydrolysis at extreme pH (pH < 2 or pH > 10).

  • Safety: Irritant to eyes and skin. Handle with standard PPE (gloves, goggles, lab coat).

References

  • Trapencieris, P., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Journal of Organic Chemistry. (Contextual synthesis reference).
  • National Institutes of Health (NIH). (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved from [Link]

  • Google Patents. (2005). WO2005105100A1 - Morpholine compounds.

Sources

Foundational

Technical Guide: (R)-Morpholine-3-Carboxylic Acid Ethyl Ester Hydrochloride

A Comprehensive Profile for Drug Development & Synthesis Executive Summary (R)-Morpholine-3-carboxylic acid ethyl ester hydrochloride (CAS: 1269483-57-9) is a critical chiral building block in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Profile for Drug Development & Synthesis

Executive Summary

(R)-Morpholine-3-carboxylic acid ethyl ester hydrochloride (CAS: 1269483-57-9) is a critical chiral building block in modern medicinal chemistry. Functioning primarily as a non-aromatic heterocyclic scaffold, it serves as a conformationally restricted amino acid surrogate—often replacing proline to modulate potency and pharmacokinetic profiles in peptidomimetics.

While the user inquiry specifically targets the molecular weight (195.64 g/mol ) , this parameter is merely the checksum of its identity. The true value of this compound lies in its stereochemical integrity and its utility in optimizing blood-brain barrier (BBB) permeability and metabolic stability.

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

Precise molecular weight determination is the first step in stoichiometric calculations for synthesis and analytical validation.

1.1 Quantitative Specifications
PropertyValueNotes
Molecular Formula C₇H₁₄ClNO₃ Includes HCl salt stoichiometry (1:[1][2]1)
Molecular Weight 195.64 g/mol Average mass (used for dispensing)
Monoisotopic Mass 195.066 g/mol Used for High-Res Mass Spec (HRMS) ID
Free Base MW 159.18 g/mol C₇H₁₃NO₃ (Post-neutralization mass)
Chirality (R)-EnantiomerCritical for target selectivity
Physical State White to off-white solidHygroscopic; store desiccated at 2-8°C
Solubility Water, Methanol, DMSOHigh solubility due to ionic HCl nature
1.2 The "Salt Correction" Factor

In synthetic protocols, failing to account for the hydrochloride counterion is a common source of yield calculation errors.

  • Stoichiometric Factor: 1.23

  • Calculation: To deliver 1.0 mmol of the active free amine, you must weigh 195.64 mg of the salt, not 159.18 mg.

Part 2: Synthetic Routes & Stereochemical Integrity

The synthesis of (R)-morpholine-3-carboxylic acid ethyl ester requires strict control over stereochemistry to prevent racemization. Two primary strategies are employed: Chiral Pool Synthesis (from Serine) and Classical Resolution.

2.1 Strategy A: Chiral Pool Synthesis (Preferred)

This route utilizes D-Serine as the starting material to retain the (R)-configuration at the 3-position.

Mechanism:

  • Esterification: Protection of the carboxylic acid.

  • N-Alkylation: Reaction with a bifunctional linker (e.g., 1,2-dibromoethane or equivalent synthons like chloroacetyl chloride followed by reduction).

  • Cyclization: Base-mediated ring closure.

  • Hydrochlorination: Formation of the stable HCl salt.

2.2 Workflow Visualization

The following diagram outlines the logical flow for synthesizing and isolating the target compound while maintaining chiral purity.

SynthesisWorkflow Start D-Serine (Chiral Pool) Step1 Esterification (EtOH / SOCl2) Start->Step1 Protection Step2 N-Alkylation (Bifunctional Linker) Step1->Step2 Chain Extension Step3 Cyclization (Base Mediated) Step2->Step3 Ring Closure Step4 Salt Formation (HCl / Dioxane) Step3->Step4 Stabilization Final (R)-Morpholine-3-carboxylic acid ethyl ester HCl (MW: 195.64) Step4->Final Isolation

Figure 1: Step-wise synthetic pathway transforming chiral precursors into the stabilized hydrochloride salt.

Part 3: Analytical Characterization (Self-Validating Protocols)

To ensure the material meets the "Research Grade" standard (>97% purity, >99% ee), the following analytical battery is required.

3.1 Proton NMR (¹H-NMR) Validation

Solvent: DMSO-d₆ or D₂O

  • Diagnostic Peak 1 (Chiral Center): A multiplet around 3.8 - 4.2 ppm corresponding to the proton at the C3 position.

  • Diagnostic Peak 2 (Ethyl Group): A triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂).

  • Diagnostic Peak 3 (Amine Salts): Broad singlet(s) typically >9.0 ppm representing the NH₂⁺ protons (only visible in DMSO-d₆, exchanges in D₂O).

3.2 Enantiomeric Excess (ee) Determination

Standard reverse-phase HPLC cannot distinguish enantiomers.

  • Method: Chiral HPLC or GC.

  • Column: Chiralpak IA or IC (Amylose-based stationary phases).

  • Mobile Phase: Hexane/Ethanol/DEA (for free base) or polar organic mode for salts.

  • Acceptance Criteria: The (R)-isomer must constitute >99.5% of the area under the curve (AUC) relative to the (S)-isomer.

Part 4: Applications in Drug Discovery[1]

This compound is not merely a reagent; it is a "Privileged Scaffold" in medicinal chemistry.[3]

4.1 Peptidomimetics & Proline Replacement

Morpholine-3-carboxylic acid is a bioisostere of proline.

  • Why substitute? Proline is susceptible to specific proteases. The morpholine ring introduces an oxygen atom, altering the pKa (~8.4 vs ~10.6 for proline) and increasing water solubility while maintaining the "kink" in the peptide chain.

4.2 CNS Drug Design

The morpholine ring is lipophilic enough to cross the blood-brain barrier but polar enough to prevent sequestration in adipose tissue. It is widely used in:

  • Factor Xa Inhibitors: Anticoagulant research.

  • NMDA Receptor Antagonists: For neurodegenerative therapies.

4.3 Strategic Logic Diagram

How this specific molecule fits into the drug design cycle:

DrugDesign Scaffold (R)-Morpholine-3-carboxylate (The Core) Func Functionalization (Amide Coupling / Reductive Amination) Scaffold->Func Derivatization Prop1 Improved Solubility (Ether Oxygen Effect) Func->Prop1 Prop2 Metabolic Stability (Non-aromatic Ring) Func->Prop2 Target High Affinity Binding (Kinase/Receptor) Prop1->Target Bioavailability Prop2->Target Duration of Action

Figure 2: The pharmacological logic of using morpholine scaffolds to enhance drug-like properties.

Part 5: Handling & Safety Protocol

Hygroscopicity Warning: As a hydrochloride salt, this compound will absorb atmospheric moisture, leading to hydrolysis of the ethyl ester over time (reverting to the carboxylic acid).

  • Storage: Keep under inert gas (Nitrogen/Argon) at 2-8°C.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Safety: Irritant to eyes and skin. Wear standard PPE.

References
  • National Center for Biotechnology Information. (2023). Morpholine-3-carboxylic acid derivatives: PubChem Compound Summary. Retrieved from [Link]

  • Kumari, A., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for esterification and amino acid protection. Retrieved from [Link]

Sources

Exploratory

The Chiral Switch: Divergent Pharmacodynamics and Synthesis of (R) and (S) Ethyl Morpholine-3-Carboxylate

Executive Summary Ethyl morpholine-3-carboxylate is a highly versatile chiral building block in modern medicinal chemistry, favored for its ability to introduce conformational rigidity and modulate physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl morpholine-3-carboxylate is a highly versatile chiral building block in modern medicinal chemistry, favored for its ability to introduce conformational rigidity and modulate physicochemical properties in complex drug scaffolds. The stereocenter at the C3 position yields two distinct enantiomers: the (R) and (S) configurations. While chemically identical in an achiral environment, their divergent spatial geometries dictate profound differences in macrocyclic conformation, receptor binding affinity, and overall pharmacodynamics. This technical guide explores the causality behind these differences and establishes a self-validating protocol for their synthesis and analytical verification.

Structural & Physicochemical Divergence

Before deploying these enantiomers in drug design, it is critical to understand their baseline physicochemical properties. The table below summarizes the quantitative data for both enantiomers (typically handled as hydrochloride salts to improve stability and solubility).

Property(R)-Ethyl morpholine-3-carboxylate HCl(S)-Ethyl morpholine-3-carboxylate HCl
CAS Registry Number 1269483-57-9[1]218594-84-4
Molecular Formula C₇H₁₄ClNO₃C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol 195.64 g/mol
Stereocenter Absolute (R) configuration at C3Absolute (S) configuration at C3
Topological Polar Surface Area (TPSA) 47.56 Ų[1]47.56 Ų
Hydrogen Bond Donors/Acceptors 1 / 4[1]1 / 4
Primary Application High-affinity macrocycle stabilizationFlexible linker exploration

Mechanistic Impact in Drug Design: Causality of the Chiral Switch

The integration of morpholine-3-carboxylate into peptidomimetics and macrocycles (such as PROTACs and integrin ligands) relies heavily on its function as a conformational restrictor. The choice between the (R) and (S) enantiomer is not arbitrary; it is a deterministic "chiral switch" that governs the spatial orientation of the entire molecule.

A seminal study on cyclo[RGDf(Mor)] analogues of the αvβ3 integrin inhibitor cilengitide highlights the causality behind enantiomeric selection[2]. When the (S)-morpholine-3-carboxylate isomer is incorporated, the resulting macrocycle exhibits two interconverting structures due to unrestricted rotation about the morpholino amide bond. This conformational flexibility introduces a severe entropic penalty upon receptor binding, leading to markedly reduced biological activity[2].

Conversely, the (R)-diastereomer locks the macrocycle into a single, rigid rotamer. This pre-organization perfectly aligns the pharmacophoric "warheads" (the guanidinium and carboxylate groups) for a lock-and-key fit with the receptor, maximizing binding affinity without the thermodynamic cost of conformational reorganization[2].

G R_Isomer (R)-Ethyl morpholine- 3-carboxylate R_Conf Single Rotamer (Conformationally Rigid) R_Isomer->R_Conf Amide Coupling S_Isomer (S)-Ethyl morpholine- 3-carboxylate S_Conf Dual Interconverting Rotamers (Conformationally Flexible) S_Isomer->S_Conf Amide Coupling R_Bind High Receptor Affinity (e.g., αvβ3 integrin) R_Conf->R_Bind Lock-and-Key Fit S_Bind Low Receptor Affinity (Steric Clash / Entropy Loss) S_Conf->S_Bind Conformational Penalty

Conformational logic of (R) vs (S) morpholine-3-carboxylate in macrocycle binding.

Self-Validating Protocol: Enantioselective Synthesis and Chiral HPLC Verification

To ensure scientific integrity, the synthesis of these enantiomers must be coupled with a robust analytical validation system. The following protocol describes the synthesis of the ethyl ester from enantiopure precursors, validated by Chiral Ligand-Exchange Chromatography (CLEC). This creates a self-validating loop where the synthetic input dictates the expected analytical output.

Phase 1: Enantioselective Synthesis

Objective: Synthesize ethyl morpholine-3-carboxylate while strictly preserving the C3 stereocenter.

  • Precursor Selection: Begin with enantiopure (R)- or (S)-serine. The stereocenter of the amino acid will translate directly to the C3 position of the morpholine ring.

  • N-Alkylation & Cyclization: React the serine derivative with 1,2-dibromoethane in the presence of a strong base (e.g., NaH) in anhydrous DMF at 0°C to facilitate a double alkylation/etherification. Maintain strict temperature control to prevent racemization.

  • Esterification: Dissolve the resulting morpholine-3-carboxylic acid in absolute ethanol. Slowly add thionyl chloride (SOCl₂) dropwise at 0°C, then reflux for 4 hours.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude ethyl morpholine-3-carboxylate hydrochloride salt. Recrystallize from ethanol/diethyl ether.

Phase 2: Analytical Validation via CLEC

Objective: Validate enantiomeric excess (ee) and confirm absolute configuration using a D-penicillamine-Cu(II) complex. Causality of the Method: The choice of CLEC is highly specific for unusual secondary amino acids. The Cu(II) ion forms a transient diastereomeric coordination complex with the morpholine nitrogen, the carboxylate oxygen, and the chiral selector[3]. Because of steric interactions within the coordination sphere, the (S)-isomer typically exhibits lower retention and elutes before the (R)-isomer[3].

  • Column Preparation: Equip the HPLC system with a D-penicillamine-based chiral ligand exchange column.

  • Mobile Phase: Prepare an aqueous mobile phase containing 1 mM CuSO₄ to maintain the dynamic Cu(II) complex equilibrium.

  • Injection: Inject 10 µL of a 1 mg/mL solution of the synthesized compound.

  • Detection & Validation: Monitor UV absorbance at 254 nm. If the (S)-precursor was used, the primary peak must elute first. If the (R)-precursor was used, the primary peak must elute second. Any deviation indicates racemization during the cyclization step.

Workflow Racemate Reaction Product (Potential Mixture) CLEC Chiral Ligand-Exchange Chromatography (CLEC) D-penicillamine-Cu(II) Racemate->CLEC Injection S_Enant (S)-Enantiomer (Elutes First) CLEC->S_Enant Lower Retention R_Enant (R)-Enantiomer (Elutes Second) CLEC->R_Enant Higher Retention

Self-validating CLEC workflow for the chiral resolution of enantiomers.

Conclusion

The selection between (R) and (S) ethyl morpholine-3-carboxylate is a critical decision point in drug discovery. By understanding the thermodynamic and conformational consequences of the C3 stereocenter, researchers can rationally design macrocycles with locked, bioactive conformations. Furthermore, by coupling enantioselective synthesis with CLEC validation, development teams can ensure the structural integrity required for advanced pharmacological applications.

References

1. "S-ethyl 3-hydroxybuterate | Sigma-Aldrich", sigmaaldrich.com. URL: 2.[1] "1269483-57-9 | Ethyl (R)-morpholine-3-carboxylate hydrochloride - ChemScene", chemscene.com. URL: 3.[3] "High-performance liquid chromatographic enantioseparation of unusual secondary amino acids on a D-penicillamine-based chiral ligand exchange column", nih.gov. URL: 4.[2] "Dynamic Docking of Conformationally Constrained Macrocycles: Methods and Applications", unc.edu. URL:

Sources

Foundational

An In-depth Technical Guide to (R)-ethyl morpholine-3-carboxylate HCl: A Key Chiral Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of (R)-ethyl morpholine-3-carboxylate hydrochloride, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (R)-ethyl morpholine-3-carboxylate hydrochloride, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, a robust synthetic pathway, and its strategic applications in modern medicinal chemistry, grounding all information in authoritative scientific principles.

Core Molecular Identification and Properties

(R)-ethyl morpholine-3-carboxylate HCl is a chiral, saturated heterocyclic compound presented as its hydrochloride salt to improve stability and handling. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity. The (R)-stereoisomer at the C3 position provides a specific three-dimensional orientation, crucial for stereoselective interactions with biological targets.

Chemical Structure and Identifiers

The compound's identity is defined by its unique structural and chemical identifiers, which are essential for database searching, procurement, and regulatory documentation.

IdentifierValueSource
IUPAC Name (3R)-Morpholine-3-carboxylic acid ethyl ester hydrochlorideN/A
CAS Number 1269483-57-9[1]
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.64 g/mol [1]
SMILES O=C([C@@H]1NCCOC1)OCC.[H]Cl[1]
InChI InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-8-3-4-9-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1Derived from
InChIKey RERWECVXIGGYMH-SCSAIBSYSA-NDerived from

Note: InChI and InChIKey were derived from the known (S)-enantiomer by reversing the stereochemical layer, a standard and reliable method for representing the opposite enantiomer.

Physicochemical and Computational Data

Understanding the physicochemical profile of a building block is critical for its application in synthesis and for predicting its influence on the properties of a final drug molecule.

PropertyValueSource
Purity ≥97%[1]
Appearance White to off-white solid (predicted)N/A
Storage Sealed in a dry environment at 2-8°C[1]
Topological Polar Surface Area (TPSA) 47.56 Ų[1]
LogP (calculated) -0.0403[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]

Synthesis and Manufacturing

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge that leverages chiral pool starting materials. A robust and field-proven approach involves the use of natural amino acids, such as D-Serine, to set the desired (R)-stereochemistry at the C3 position. The following section details a representative, multi-step synthesis based on established literature precedents for solid-phase synthesis of related structures.[2]

Synthetic Workflow Overview

The overall strategy involves protecting the chiral starting material, performing a key intramolecular cyclization to form the morpholine ring, and subsequent functional group manipulation to yield the target compound.

G cluster_0 Phase 1: Ring Formation cluster_1 Phase 2: Final Modification A D-Serine B N- and O-Protection (e.g., Boc, Benzyl) A->B C N-Alkylation with 2-haloethanol derivative B->C D Intramolecular Cyclization (e.g., Williamson Ether Synthesis) C->D E (R)-N-Boc-morpholine- 3-carboxylic acid D->E Deprotection F Esterification (Ethanol, Acid Catalyst) E->F G Deprotection & Salt Formation (HCl in organic solvent) F->G H (R)-ethyl morpholine-3-carboxylate HCl G->H G A (R)-ethyl morpholine- 3-carboxylate HCl B Amide Coupling (after hydrolysis) A->B R-NH₂ C N-Alkylation / Acylation A->C R-X D Ester Reduction A->D LiAlH₄ E Complex Drug Candidate (Defined Stereochemistry & Vector for Growth) B->E C->E D->E

Sources

Exploratory

The Therapeutic Potential of Morpholine-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide delves into t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide delves into the specific and burgeoning therapeutic applications of a key subclass: morpholine-3-carboxylate derivatives. These compounds, characterized by a carboxylic acid group at the third position of the morpholine ring, offer a unique combination of structural rigidity, synthetic tractability, and diverse biological activities. We will explore their significant potential in oncology, neurodegenerative diseases, and infectious diseases, providing in-depth analysis of their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their development. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to accelerate the journey from bench to bedside.

The Morpholine-3-Carboxylate Scaffold: A Gateway to Therapeutic Innovation

The morpholine-3-carboxylate moiety is a versatile building block in the synthesis of complex molecules for pharmaceutical development.[3] Its inherent structural features, including a six-membered heterocyclic ring with both an ether and a secondary amine functionality, confer favorable properties such as enhanced aqueous solubility and the potential for diverse chemical modifications. The carboxylic acid group at the 3-position provides a critical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

The incorporation of the morpholine ring can significantly impact a molecule's pharmacokinetic properties.[4][5] Its ability to form hydrogen bonds can improve solubility and its overall polarity can be fine-tuned to achieve a balance between aqueous solubility and membrane permeability, a crucial factor for oral bioavailability and crossing the blood-brain barrier.[4][6]

Therapeutic Frontiers of Morpholine-3-Carboxylate Derivatives

Oncology: Targeting Uncontrolled Cell Proliferation

Morpholine-containing compounds have demonstrated significant potential as anticancer agents.[1][7] Derivatives of the morpholine-3-carboxylate scaffold are being actively investigated for their ability to inhibit key signaling pathways implicated in tumor growth and survival.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A significant focus of research has been the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] Overactivation of this pathway is a hallmark of many cancers. Certain morpholine derivatives have shown potent inhibitory activity against key kinases in this pathway.[9]

Key Compounds and Biological Activity

Compound IDTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
AK-3 A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma)10.38, 6.44, 9.54G1 phase cell cycle arrest, Apoptosis induction[1]
AK-10 A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma)8.55, 3.15, 3.36G1 phase cell cycle arrest, Apoptosis induction[1]
Compound 10e A549 (Lung)0.033mTOR inhibition[9]
Compound 1h ID8 (Ovarian)9.40Carbonic anhydrase inhibition, HIF-1α inhibition[10]

Experimental Workflow: Evaluation of Anticancer Activity

The following diagram outlines a typical workflow for assessing the anticancer potential of novel morpholine-3-carboxylate derivatives.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt_assay Cytotoxicity Screening (MTT Assay) characterization->mtt_assay ic50 IC50 Determination mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western_blot Western Blot (PI3K/Akt/mTOR pathway proteins) apoptosis->western_blot enzyme_inhibition Kinase Inhibition Assays western_blot->enzyme_inhibition

Caption: Workflow for Anticancer Evaluation.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a standard method for evaluating the cytotoxic effects of morpholine-3-carboxylate derivatives on cancer cell lines.

1. Cell Culture:

  • Culture cancer cells (e.g., A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Cell Seeding:

  • Trypsinize and count the cells.
  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Serially dilute the compound in culture media to achieve a range of final concentrations.
  • Replace the media in the wells with the media containing the test compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Neurodegenerative Diseases: Modulating CNS Targets

The unique physicochemical properties of the morpholine scaffold make it particularly suitable for developing drugs that target the central nervous system (CNS).[4][11] Its ability to enhance blood-brain barrier permeability opens up possibilities for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][6]

Mechanism of Action: Enzyme Inhibition in Neuroinflammation and Neurotransmission

Morpholine derivatives have shown promise as inhibitors of key enzymes involved in neurodegeneration, including monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[11][12] Inhibition of MAO can increase the levels of neurotransmitters like dopamine and serotonin, while cholinesterase inhibition can improve cognitive function in Alzheimer's disease.

Signaling Pathway: Modulation of Neurotransmitter Levels

The following diagram illustrates how morpholine derivatives can modulate neurotransmitter levels by inhibiting MAO.

cns_pathway Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Increased_Neurotransmitters Increased Neurotransmitter Levels Serotonin Serotonin Serotonin->MAO Metabolites Inactive Metabolites MAO->Metabolites Morpholine Morpholine Derivative Morpholine->MAO Inhibition

Caption: MAO Inhibition by Morpholine Derivatives.

Antiviral Applications: Combating Viral Infections

The morpholine scaffold is also a valuable pharmacophore in the development of antiviral agents.[1] Recent studies have highlighted the potential of morpholine derivatives in combating plant viruses, such as the Tobacco Mosaic Virus (TMV), and this research could pave the way for human antiviral drug discovery.[13][14]

Mechanism of Action: Disruption of Viral Assembly and Replication

Studies on pyrazoline acylhydrazone derivatives containing a morpholine ring have shown that these compounds can exhibit potent anti-TMV activity.[14][15] The proposed mechanism involves the binding of the morpholine derivative to the viral coat protein, which disrupts the assembly of new virus particles and inhibits viral replication and movement within the host.[14] The introduction of the morpholine ring has been shown to significantly enhance the curative and protective activities of these compounds.[14]

Synthesis and Future Directions

The synthesis of morpholine-3-carboxylate derivatives can be achieved through various established organic chemistry methodologies.[16] The versatility of the scaffold allows for the introduction of a wide range of substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing computational tools to design more potent and selective inhibitors of specific therapeutic targets.

  • Expansion to Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as inflammatory and metabolic disorders.

  • Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and clinical testing to evaluate their safety and efficacy.

Conclusion

Morpholine-3-carboxylate derivatives represent a promising class of compounds with broad therapeutic potential. Their favorable physicochemical properties, coupled with their diverse biological activities, make them attractive candidates for drug discovery and development. This guide has provided a comprehensive overview of their applications in oncology, neurodegenerative diseases, and virology, along with insights into their mechanisms of action and the experimental approaches for their evaluation. Continued research and development in this area hold the promise of delivering novel and effective therapies for a range of unmet medical needs.

References

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(48), 31235-31247. [Link]

  • Sharma, P. K., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 150, 02004. [Link]

  • Hassan, M., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 5983-6003. [Link]

  • Liao, A., et al. (2024). Synthesis of Indol-3-yl Morpholino Derivatives Containing a Hydrazone Moiety as Potential Antiplant Virus Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 536-553. [Link]

  • Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1087. [Link]

  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 536-553. [Link]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Singh, P., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1319, 138763. [Link]

  • Li, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 27(19), 6537. [Link]

  • Al-Warhi, T., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136127. [Link]

  • Liao, A., et al. (2026). Morpholine ring facilitates antiviral potency of Pyrazoline Acylhydrazone against TMV: design, synthesis, and mechanistic study. Pest Management Science. [Link]

  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 536-553. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2689. [Link]

  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Liao, A., et al. (2026). Morpholine ring facilitates antiviral potency of Pyrazoline Acylhydrazone against TMV: design, synthesis, and mechanistic study. ResearchGate. [Link]

Sources

Foundational

solubility of (R)-ethyl morpholine-3-carboxylate hydrochloride in water vs ethanol

An In-Depth Technical Guide to the Solubility of (R)-ethyl Morpholine-3-carboxylate Hydrochloride in Water vs. Ethanol A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (R)-ethyl Morpholine-3-carboxylate Hydrochloride in Water vs. Ethanol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ethyl morpholine-3-carboxylate hydrochloride is a chiral molecule of significant interest in pharmaceutical development.[1] Its solubility in various solvents is a critical parameter influencing its bioavailability, formulation, and overall efficacy. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining and understanding the solubility of (R)-ethyl morpholine-3-carboxylate hydrochloride in two common pharmaceutical solvents: water and ethanol. We will delve into the molecular interactions governing solubility, present a detailed experimental protocol for its determination, and discuss the expected outcomes based on fundamental physicochemical principles.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates how readily a compound dissolves in a solvent to form a homogenous solution, which in turn affects its absorption and bioavailability.[2] Poor solubility can lead to low and variable drug exposure, hindering therapeutic efficacy. (R)-ethyl morpholine-3-carboxylate hydrochloride, with its morpholine core, is recognized for its utility as a building block in the synthesis of various bioactive molecules.[1] The morpholine moiety itself is known to offer a balanced lipophilic-hydrophilic profile and can enhance pharmacokinetic properties.[3] Understanding its solubility in different solvent systems is therefore paramount for formulation scientists and medicinal chemists.

This guide will compare the solubility of (R)-ethyl morpholine-3-carboxylate hydrochloride in water, a polar protic solvent, and ethanol, a semi-polar protic solvent. We will explore the "like dissolves like" principle in the context of this molecule's specific functional groups and the properties of these solvents.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For (R)-ethyl morpholine-3-carboxylate hydrochloride, several key factors come into play:

  • The Morpholine Ring: The morpholine ring contains both an ether oxygen and a secondary amine (in the free base form).[4] The oxygen atom can act as a hydrogen bond acceptor, while the N-H group (in the protonated hydrochloride form) can act as a hydrogen bond donor.[5] This dual capability allows for interactions with a range of solvents.

  • The Ethyl Ester Group: The ethyl ester group adds a degree of lipophilicity to the molecule, but the carbonyl oxygen can also participate in hydrogen bonding as an acceptor.

  • The Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of amine-containing compounds.[6][7] By protonating the basic nitrogen of the morpholine ring, an ionic center is created, which significantly increases the polarity of the molecule and its ability to interact with polar solvents like water.

Solubility in Water

Water is a highly polar solvent with a high dielectric constant (approximately 80 at room temperature).[8][9] It is an excellent hydrogen bond donor and acceptor. Given the ionic nature of the hydrochloride salt and the presence of hydrogen bonding moieties on (R)-ethyl morpholine-3-carboxylate hydrochloride, a high solubility in water is anticipated. The primary interactions driving solubility in water will be:

  • Ion-Dipole Interactions: Between the positively charged morpholinium ion and the negative dipole of water molecules.

  • Hydrogen Bonding: Between the N-H of the morpholinium ion, the ether oxygen, the carbonyl oxygen, and water molecules.

Solubility in Ethanol

Ethanol is also a polar protic solvent, but it is less polar than water, with a lower dielectric constant (approximately 24-25 at room temperature).[8][9] It possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar ethyl group.

While (R)-ethyl morpholine-3-carboxylate hydrochloride is expected to be soluble in ethanol, its solubility is likely to be lower than in water. This is because the lower polarity and dielectric constant of ethanol are less effective at solvating the ionic hydrochloride salt compared to water. However, the ethyl ester group of the solute may have more favorable interactions with the ethyl group of ethanol.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • (R)-ethyl morpholine-3-carboxylate hydrochloride (solid)

  • Deionized water

  • Absolute ethanol

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of (R)-ethyl morpholine-3-carboxylate hydrochloride to separate vials containing a known volume of water and ethanol, respectively. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.[11]

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of (R)-ethyl morpholine-3-carboxylate hydrochloride in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.[13]

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Visual Confirmation of Excess Solid: Always ensure undissolved solid remains at the end of the experiment.

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.

  • Filter Validation: Test for potential adsorption of the compound onto the filter material by filtering a standard solution and comparing its concentration before and after filtration.

Visualization of Concepts

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 sep3 Quantify by HPLC sep2->sep3 result1 Solubility (mg/mL or mol/L) sep3->result1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Molecular Interactions

G solute (R)-ethyl morpholine-3-carboxylate hydrochloride water Water solute->water High Solubility ion_dipole Strong Ion-Dipole solute->ion_dipole h_bond_water Extensive H-Bonding solute->h_bond_water ethanol Ethanol solute->ethanol Moderate to High Solubility ion_dipole_eth Weaker Ion-Dipole solute->ion_dipole_eth h_bond_eth H-Bonding solute->h_bond_eth ion_dipole->water h_bond_water->water ion_dipole_eth->ethanol h_bond_eth->ethanol

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Integration of (R)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Executive Summary & Chemical Identity The morpholine scaffold has cemented its status as a privileged pharmacophore in modern drug discovery, particularly within central nervous system (CNS) therapeutics and oncology[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The morpholine scaffold has cemented its status as a privileged pharmacophore in modern drug discovery, particularly within central nervous system (CNS) therapeutics and oncology[1]. Its unique chair-like flexible conformation, well-balanced lipophilic-hydrophilic profile, and favorable metabolic stability (often yielding non-toxic metabolites via CYP3A4 oxidation) make it an ideal building block for optimizing the ADMET properties of lead compounds[2].

(R)-Ethyl morpholine-3-carboxylate hydrochloride (CAS: 1269483-57-9) is a highly valuable chiral intermediate used to incorporate this morpholine core into complex peptidomimetics and small-molecule inhibitors[3]. As a Senior Application Scientist, understanding the physicochemical properties of this compound is critical not only for synthetic success but also for establishing rigorous laboratory safety protocols.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics for (R)-ethyl morpholine-3-carboxylate HCl, which dictate its behavior in both biological systems and synthetic environments[3].

ParameterValueSynthetic & Biological Implication
CAS Number 1269483-57-9Unique chemical identifier for procurement and SDS tracking.
Molecular Formula C₇H₁₄ClNO₃Indicates the presence of the hydrochloride salt form.
Molecular Weight 195.64 g/mol Low molecular weight, ideal for fragment-based drug design.
Purity ≥97%Sufficient for late-stage lead optimization.
TPSA 47.56 ŲExcellent for blood-brain barrier (BBB) penetration (< 90 Ų).
LogP -0.0403Highly hydrophilic; improves aqueous solubility of target drugs.
H-Bond Donors/Acceptors 1 / 4Facilitates strong kinase/receptor pocket binding.

Hazard Identification & Mechanistic Toxicology

A standard Safety Data Sheet (SDS) lists hazard codes, but effective laboratory safety requires understanding the causality behind these classifications. The hazard profile of (R)-ethyl morpholine-3-carboxylate HCl is driven primarily by its formulation as a hydrochloride salt[4].

Mechanistic Breakdown of GHS Hazards
Hazard CodeDescriptionMechanistic Driver
H302 Harmful if swallowedSystemic absorption of the morpholine core leading to acute gastrointestinal distress.
H315 Causes skin irritationLocalized pH drop upon HCl dissociation in epidermal moisture.
H319 Causes serious eye irritationAcidic denaturation of sensitive corneal and conjunctival proteins.
H335 May cause respiratory irritationAerosolized crystalline dust reacting with respiratory mucosa.

The Causality of Irritation (H315, H319, H335): The H315 and H319 classifications are not merely intrinsic to the morpholine ring itself; they are primarily driven by the hygroscopic nature of the hydrochloride salt[4]. When the crystalline powder contacts physiological moisture (e.g., sweat, tears, or respiratory mucosa), the salt rapidly dissolves and dissociates. This localized dissolution generates a highly concentrated acidic microenvironment due to the release of HCl. The sudden drop in pH denatures local structural proteins, triggering the acute inflammatory cascade responsible for the observed irritation.

Handling, Storage, and Stability Protocols

To maintain the scientific integrity of the chiral center and prevent degradation, the compound must be managed under strict environmental controls[3].

  • Storage Causality: The compound must be stored sealed in a dry environment at 2-8°C [3]. Why? The ethyl ester moiety is susceptible to slow hydrolysis if exposed to ambient moisture and elevated temperatures. This hydrolysis is autocatalytically accelerated by the intrinsic acidity of the hydrochloride salt. Storing at 2-8°C under an inert atmosphere (argon or nitrogen) arrests this hydrolytic degradation, preserving the ester for downstream transformations.

  • Handling Precautions: To mitigate H335 (respiratory irritation) and H319 (eye irritation), all transfers and weighing must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood. Standard PPE (nitrile gloves, safety goggles, and a lab coat) is mandatory[4].

HandlingWorkflow Start Receipt & Storage (R)-Ethyl morpholine-3-carboxylate HCl Store at 2-8°C, Desiccated PPE Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Transfer Fume Hood Transfer Mitigates H335 & H319 Risks PPE->Transfer Spill Spill Occurs? Transfer->Spill Clean Neutralize with NaHCO3 Verify pH = 7 Dispose as P501 Spill->Clean Yes Reaction Proceed to Synthetic Workflow Spill->Reaction No Clean->Reaction

Workflow for handling and spill mitigation of (R)-ethyl morpholine-3-carboxylate HCl.

Emergency Response & Spill Mitigation (Self-Validating System)

In the event of a dry powder spill outside of primary containment, standard sweeping will aerosolize the acidic dust, exacerbating inhalation risks. The following self-validating protocol must be used:

Step-by-Step Spill Mitigation:

  • Containment: Isolate the area. Ensure all responding personnel are wearing respiratory protection (N95 or higher) and chemical-resistant nitrile gloves.

  • Neutralization: Do NOT use water immediately, as it will cause rapid dissociation and an acidic runoff. Instead, cover the solid spill entirely with a mild solid base, such as sodium bicarbonate (NaHCO₃).

  • Wetting: Lightly mist the powder mixture with water to facilitate the acid-base neutralization. Mild effervescence (CO₂ release) will occur as the HCl is neutralized.

  • Validation Checkpoint: After 2 minutes, press a strip of universal pH paper against the wet slurry. A color transition to green (pH 7.0–7.5) validates that the acidic hydrochloride salt has been fully neutralized. If the paper reads acidic (red/orange), apply more NaHCO₃.

  • Disposal: Once validated as neutral, sweep the slurry into a designated hazardous waste container in accordance with P501 regulations[4].

Synthetic Application Workflow (Drug Discovery Context)

In drug discovery, (R)-ethyl morpholine-3-carboxylate HCl is frequently utilized in amide coupling reactions to synthesize peptidomimetics or targeted kinase inhibitors[1]. Because the secondary amine is locked as an unreactive hydrochloride salt, a precise "free-basing" step is required before coupling.

Step-by-Step Amide Coupling Protocol:

  • Free-Basing: Suspend (R)-ethyl morpholine-3-carboxylate HCl (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine. The use of a sterically hindered base like DIPEA prevents unwanted side reactions (like amidine formation) while ensuring complete deprotonation. The excess (2.5 eq) ensures the acid generated during the subsequent coupling step is also neutralized.

  • Activation: In a separate flask, activate the partner carboxylic acid (1.1 eq) using HATU (1.2 eq) in DCM for 15 minutes.

  • Coupling: Transfer the activated acid solution to the free amine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint: Before proceeding to workup, spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate with a Ninhydrin stain and heat. The complete absence of a purple/pink spot (indicating the consumption of the free secondary amine) validates that the coupling has reached >95% conversion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (to remove unreacted amine and DIPEA), wash with saturated NaHCO₃ (to remove unreacted acid), dry over Na₂SO₄, and concentrate under reduced pressure.

SyntheticWorkflow SM Starting Material (R)-Ethyl morpholine- 3-carboxylate HCl Base Free-Basing Add DIPEA (2.5 eq) Verify pH > 8 SM->Base Coupling Amide Coupling Add R-COOH + HATU Stir at RT Base->Coupling Workup Aqueous Workup Wash with NH4Cl & NaHCO3 Coupling->Workup Product Target Scaffold (Peptidomimetic) Workup->Product

Synthetic integration workflow for amide coupling using the morpholine core.

References

  • 1269483-57-9 | Ethyl (R)
  • 1269483-57-9 | Ethyl (R)-morpholine-3-carboxylate hydrochloride (Hazard Data)
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery Source: Benchchem URL
  • Source: PMC (NIH)

Sources

Foundational

Sourcing High-Fidelity Chiral Building Blocks: (R)-Ethyl Morpholine-3-Carboxylate HCl

Topic: Content Type: Technical Sourcing & Validation Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists[1][2][3] [1][2][3] Executive Summary: The Chirality Trap In medicinal chemistry, the morphol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Sourcing & Validation Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists[1][2][3]

[1][2][3]

Executive Summary: The Chirality Trap

In medicinal chemistry, the morpholine ring is a privileged scaffold, offering optimized solubility and metabolic stability compared to piperidines or piperazines.[1] However, the 3-substituted morpholine lineage presents a specific supply chain hazard: enantiomeric confusion. [1][2][3]

(R)-Ethyl morpholine-3-carboxylate hydrochloride (CAS: 1269483-57-9 ) is a critical chiral building block for synthesizing kinase inhibitors and GPCR ligands.[1][3] A common pitfall in sourcing this material is the "Default S-Isomer" trap.[1][3] Major catalog houses often stock the (S)-enantiomer (CAS: 218594-84-4) as the standard, while the (R)-enantiomer is frequently mislabeled or supplied as a racemate by lower-tier vendors.[1][2][3]

This guide provides a technical framework for sourcing, validating, and handling this specific chiral synthon to ensure data integrity in downstream biological assays.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define the specification sheet. "High Purity" is insufficient; you need Enantiopurity and Salt Stoichiometry .[1]

AttributeSpecificationTechnical Rationale
Chemical Name (R)-Ethyl morpholine-3-carboxylate hydrochlorideThe ethyl ester is preferred over the methyl ester for stability; HCl salt prevents oxidation of the secondary amine.[1][2][3]
CAS Number 1269483-57-9 Warning: Verify carefully.[1][2] CAS 218594-84-4 is the (S)-isomer.[1][3][4][5] CAS 1269444-31-6 is often the racemate.[1][3]
Chiral Purity (ee%) ≥ 98.5% ee< 1.5% of the (S)-enantiomer is required to prevent "ghost" activity in potency assays.[1][2]
Chemical Purity ≥ 97.0% (HPLC)Major impurities include the hydrolyzed free acid ((R)-morpholine-3-carboxylic acid) and morpholine dimers.[1][2][3]
Salt Stoichiometry 1.0 ± 0.1 eq HClExcess HCl (hygroscopic) alters weighing accuracy.[1][2] Low HCl leads to free-base degradation (oxidation).[1][3]
Appearance White to off-white solidYellowing indicates amine oxidation or presence of trace metal catalysts from synthesis.[1][2]

Synthesis & Impurity Origins

Understanding how the material is made allows you to predict the impurities your supplier might miss.[1]

  • Chiral Pool Synthesis (High Fidelity):

    • Route: Starting from chiral amino acids (e.g., D-Serine derivatives).[1][2]

    • Risk:[1][2] Low.[1] Enantiopurity is usually locked in.[1]

    • Impurity: Unreacted linear precursors.[1]

  • Asymmetric Hydrogenation (High Risk):

    • Route: Hydrogenation of the dehydromorpholine precursor using chiral Ru/Rh catalysts.[1]

    • Risk:[1][2] High.[1][6] If the catalyst degrades or the pressure fluctuates, ee% drops.[1]

    • Impurity: Metal residues (Ru/Rh) and racemates.[1][2]

  • Resolution of Racemate (Medium Risk):

    • Route: Synthesizing the racemate and separating via chiral tartaric acid salts.[1]

    • Risk:[1][2] Batch-to-batch variability.[1][3] If the crystallization yield is pushed too high, the eutectic point is crossed, and optical purity crashes.[1]

Supplier Landscape & Tiering

Do not rely on a single aggregator.[1] The market is split between "Stock" houses and "Synthesis" CROs.[1]

Tier 1: Primary Originators (High Trust)

These vendors likely synthesize the material in-house or control the manufacturing batch records.[1][2][3]

  • Enamine (Ukraine/Latvia):

    • Status:Recommended. The world’s largest supplier of building blocks.[1] They specialize in saturated heterocycles and likely synthesize this via established protocols.[1]

    • Advantage:[1][2] High probability of "fresh" stock; can provide detailed analytics (NMR/LCMS) on request.[1]

  • ChemScene (USA/China):

    • Status:Verified Listing. Explicitly lists CAS 1269483-57-9.[1][3]

    • Advantage:[1][2] Good balance of stock availability and documentation.[1]

Tier 2: Catalog Aggregators (Verify Carefully)
  • Sigma-Aldrich (Merck): [1][3][5]

    • Status:Caution. Historically stocks the (S)-isomer (CAS 218594-84-4).[1][3] If you order from them, ensure you are in their "Rare Chemical" catalog and not buying the standard stock item.

  • Fisher Scientific / VWR:

    • Status: Pass-through vendors.[1][3] You will pay a markup, and they will likely drop-ship from Enamine or a Chinese CMO.[3]

Tier 3: Bulk CMOs (For Scale-Up >100g)
  • WuXi AppTec / Pharmablock:

    • Status: Synthesis-on-demand.[1][3] Use these only if you need >100g for tox studies.[1] They will require a lead time (4-8 weeks) but will guarantee ee%.[1][3]

Strategic Sourcing Workflow

Visualizing the decision process for procuring chiral building blocks.

SourcingStrategy Start Need (R)-Ethyl Morpholine-3-Carboxylate HCl CheckInternal Check Internal Inventory (Is it actually R?) Start->CheckInternal MarketSearch Market Search (CAS 1269483-57-9) CheckInternal->MarketSearch Decision1 Is (R)-Isomer In Stock? MarketSearch->Decision1 BuySample Buy Small Sample (1g) from Tier 1 Vendor Decision1->BuySample Yes CustomSynth Request Custom Synthesis (Enamine/WuXi) Decision1->CustomSynth No / Ambiguous QC_Gate QC Validation Gate (Chiral HPLC + qNMR) BuySample->QC_Gate CustomSynth->QC_Gate Approve Approve for SAR QC_Gate->Approve ee > 98% Reject Reject: Racemization Detected QC_Gate->Reject ee < 95%

Figure 1: Strategic sourcing workflow emphasizing the critical QC gate for chirality.

Validation Protocol: The "Self-Validating" System

As a scientist, you cannot trust the Certificate of Analysis (CoA) for chiral compounds from generic vendors.[1] You must validate.

Step 1: Chiral HPLC/SFC (The Dealbreaker)

Standard C18 HPLC will not separate the (R) and (S) enantiomers.[1][2] You must use a chiral stationary phase.[1]

  • Column: Chiralpak IC or IG (immobilized amylose/cellulose).[1][2]

  • Mobile Phase: Hexane:IPA (90:[1][2]10) with 0.1% Diethylamine (for the free base) or MeOH/CO2 (for SFC).[1]

  • Acceptance Criteria: The minor peak (S-isomer) must be < 1.5% by area integration.[1][2]

Step 2: 1H-NMR for Salt Stoichiometry

The HCl content varies.[1][3] If the supplier provides a hemi-hydrochloride (0.5 HCl) but you calculate molarity based on a mono-hydrochloride (1.0 HCl), your reaction stoichiometry will be off by 15%.[1][2][3]

  • Method: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic acid or TCNB).[1][2]

  • Target: Integration of the ethyl group vs. the internal standard should match the MW of the mono-HCl salt (~195.64 g/mol ).

Step 3: Visualizing the QC Logic[1][2]

QC_Protocol Material Incoming Material (R)-Ethyl Morpholine-3-Carboxylate Test1 1. Chiral HPLC Material->Test1 Test2 2. qNMR (D2O) Material->Test2 Test3 3. Karl Fischer Material->Test3 Result1 Check ee% > 98.5% Test1->Result1 Result2 Check HCl Molar Ratio Test2->Result2 Result3 Check Water < 1% Test3->Result3 Pass Release to Lab Result1->Pass Fail Quarantine / Return Result1->Fail Fail Result2->Pass Result2->Fail Fail Result3->Pass

Figure 2: Quality Control Cascade. All three tests must pass for the material to be released.[1][2]

Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic.[1][2] Store in a desiccator at 4°C. If left on the bench, it will absorb water, becoming a sticky gum that is difficult to weigh accurately.

  • Free-Basing: If your reaction requires the free base, generate it in situ using DIPEA or inorganic carbonate.[1][2] Do not isolate the free base ethyl ester for long-term storage, as it is prone to hydrolysis (to the acid) and oxidation.[1]

  • Racemization Risk: Avoid strong bases (e.g., NaH, LDA) at room temperature, as the alpha-proton at the C3 position is acidic and prone to epimerization, converting your expensive (R)-isomer into a racemate.[1][2]

References

  • ChemScene. Product Data: Ethyl (R)-morpholine-3-carboxylate hydrochloride (CAS 1269483-57-9).[1][2][3] Retrieved from [1][2][3]

  • Sigma-Aldrich. Product Data: Ethyl (S)-morpholine-3-carboxylate hydrochloride (CAS 218594-84-4).[1][2][3][5] Retrieved from [1][3]

  • Enamine. Building Blocks: Morpholine Derivatives and Bridged Morpholines. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54683838 (Related Structure). Retrieved from [1][2][3]

  • BuyersGuideChem. Supplier List for (S)-Ethyl morpholine-3-carboxylate hydrochloride (For comparison). Retrieved from [1][2][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of (R)-Ethyl Morpholine-3-Carboxylate in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale The development of constrained peptidomimetics frequently relies on the incorporation of unnatural cyclic amino acids to induce specific secondary structures, improve proteolytic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of constrained peptidomimetics frequently relies on the incorporation of unnatural cyclic amino acids to induce specific secondary structures, improve proteolytic stability, and enhance target affinity. (R)-Ethyl morpholine-3-carboxylate —the D-enantiomer of the oxapipecolic acid derivative—acts as a highly effective proline surrogate. When incorporated into a peptide backbone, it strongly influences the cis/trans isomerization of the preceding amide bond and serves as a nucleator for compact folded structures, such as β-turns [1].

However, utilizing this specific building block presents two distinct synthetic challenges:

  • Steric and Electronic Deactivation: The secondary amine of the morpholine ring is sterically hindered. Furthermore, it is electronically deactivated by the inductive electron-withdrawing effect of the oxygen atom at position 4.

  • Stereochemical Integrity: The C3 chiral center is highly susceptible to base-catalyzed epimerization during the saponification of the ethyl ester protecting group.

This application note provides a validated, self-consistent workflow for the N-acylation of (R)-ethyl morpholine-3-carboxylate and its subsequent C-terminal elongation, ensuring high coupling efficiency and stereochemical fidelity.

Experimental Design & Causality (E-E-A-T)

Overcoming Amine Deactivation in N-Acylation

To overcome the poor nucleophilicity of the morpholine secondary amine, highly reactive coupling reagents are mandatory. Traditional carbodiimides (e.g., DCC, DIC) paired with HOBt often result in truncated sequences or unacceptably long reaction times. Instead, uronium/aminium salts based on the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, such as HATU , or the morpholine-based oxime derivative COMU , are required [2].

Causality: These reagents rapidly convert the incoming Fmoc-protected amino acid into a highly reactive OAt or Oxyma active ester. The neighboring group effect (anchimeric assistance) of the nitrogen atom in the pyridine ring of HOAt significantly accelerates the nucleophilic attack by the hindered morpholine amine, driving the reaction to completion [2].

Preserving Stereochemistry During Saponification

Following N-acylation, the ethyl ester must be hydrolyzed to liberate the free carboxylic acid for the next coupling step. Standard NaOH/MeOH protocols frequently lead to significant racemization at the C3 position.

Causality: A mild, controlled saponification using Lithium Hydroxide (LiOH) in a THF/Water mixture at 0 °C suppresses proton abstraction at the α-carbon. The lithium ion coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon while minimizing the basicity of the medium, thereby preserving the (R)-configuration[3].

Quantitative Data: Coupling Efficiency Comparison

The following table summarizes the coupling efficiency of various reagent combinations when coupling Fmoc-Val-OH to (R)-ethyl morpholine-3-carboxylate (1.2 equivalents of activated acid, 2 hours, room temperature).

Table 1: Reagent Efficacy for N-Acylation of (R)-Ethyl Morpholine-3-Carboxylate

Coupling ReagentAdditiveBaseSolventYield (%)Racemization (%)
DCCHOBtDIEADMF< 30%N/A
DICOxyma PureDIEADMF65%< 1%
HBTUHOBtDIEADMF72%< 1%
HATUHOAt (optional)DIEADMF> 95%< 1%
COMUNoneDIEADMF> 98%< 1%

Experimental Protocols

Protocol 1: N-Acylation of (R)-Ethyl Morpholine-3-Carboxylate (Solution Phase)

Objective: Couple an Fmoc-protected amino acid to the secondary amine of the morpholine ring. Self-Validation: Reaction completion is verified by LC-MS to ensure no unreacted morpholine core remains before quenching.

  • Dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.2 M) under an inert atmosphere (N2 or Ar).

  • Add 2.0 eq of N,N-Diisopropylethylamine (DIEA) to the mixture and stir for 3 minutes to pre-form the OAt active ester. The solution will turn pale yellow.

  • In a separate vial, dissolve (R)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq) in DMF and add 1.5 eq of DIEA to neutralize the hydrochloride salt.

  • Transfer the morpholine solution to the activated amino acid mixture.

  • Stir the reaction at room temperature for 2 to 4 hours. Monitor completion via LC-MS.

  • Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% NaHCO3, 1M HCl, and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Mild Saponification of the Ethyl Ester

Objective: Hydrolyze the ethyl ester to the free carboxylic acid without epimerizing the C3 chiral center. Self-Validation: Post-reaction chiral HPLC is recommended to confirm the enantiomeric excess (ee > 98%) of the resulting acid.

  • Dissolve the dipeptide ester (Fmoc-AA-(R)-Mor-OEt) (1.0 eq) in THF and cool the solution strictly to 0 °C in an ice bath.

  • Dissolve LiOH·H2O (1.5 eq) in distilled water (THF/H2O ratio 3:1 v/v) and add it dropwise to the THF solution under vigorous stirring.

  • Maintain the reaction at 0 °C for 1.5 to 2 hours.

  • Once LC-MS indicates complete consumption of the starting material, acidify the mixture to pH 3 using 1M KHSO4 (which maintains Fmoc stability better than HCl).

  • Remove THF under reduced pressure and extract the aqueous residue with Ethyl Acetate (3x).

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the free acid (Fmoc-AA-(R)-Mor-OH).

Protocol 3: C-Terminal Elongation (Solid-Phase Peptide Synthesis)

Objective: Couple the newly formed Fmoc-AA-(R)-Mor-OH to a resin-bound peptide. Self-Validation: A negative Kaiser test confirms the complete acylation of the resin-bound primary amines.

  • Swell the resin-bound peptide (bearing a free N-terminus) in DMF for 30 minutes.

  • Dissolve Fmoc-AA-(R)-Mor-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Add DIC (3.0 eq) to the solution and activate for 5 minutes. (Note: Since the morpholine carboxylic acid is now acting as the acylating agent, steric hindrance is less severe than in Protocol 1. DIC/Oxyma is highly efficient here and minimizes the risk of epimerization during activation[2]).

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Drain and wash the resin with DMF (5x) and DCM (5x). Perform a Kaiser test to confirm coupling completion.

Visualizations

Workflow N1 Step 1: N-Acylation Coupling Fmoc-AA-OH to (R)-Ethyl Morpholine-3-Carboxylate N2 Reagents: HATU, DIEA, DMF Result: Fmoc-AA-(R)-Mor-OEt N1->N2 N3 Step 2: Saponification Hydrolysis of Ethyl Ester N2->N3 N4 Reagents: LiOH, THF/H2O (0°C) Result: Fmoc-AA-(R)-Mor-OH N3->N4 N5 Step 3: C-Terminal Coupling Attachment to Peptide Chain or Resin N4->N5 N6 Reagents: DIC/Oxyma or HATU Result: Elongated Peptidomimetic N5->N6

Workflow for incorporating (R)-ethyl morpholine-3-carboxylate into a peptide sequence.

Mechanism A Fmoc-AA-OH + HATU + DIEA B OAt Active Ester Intermediate A->B Activation D Nucleophilic Attack by Secondary Amine B->D C (R)-Ethyl Morpholine- 3-Carboxylate C->D E Amide Bond Formation (Fmoc-AA-(R)-Mor-OEt) D->E -HOAt

HATU-mediated coupling mechanism for the sterically hindered morpholine secondary amine.

References

  • Trabocchi, A., Sladojevich, F., Guarna, A. (2009). "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality, 21(2), 210-219.[Link][1]

  • El-Faham, A., Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602.[Link][2]

  • Sladojevich, F., Trabocchi, A., Guarna, A. (2007). "Convenient Route to Enantiopure Fmoc-Protected morpholine-3-carboxylic Acid." The Journal of Organic Chemistry, 72(11), 4254-4257.[Link][3]

Sources

Application

Application Note: Optimized Reductive Amination of (R)-Ethyl Morpholine-3-Carboxylate

Abstract The N-alkylation of (R)-ethyl morpholine-3-carboxylate via reductive amination presents a unique set of synthetic challenges involving steric hindrance, electronic deactivation, and the critical need to preserve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of (R)-ethyl morpholine-3-carboxylate via reductive amination presents a unique set of synthetic challenges involving steric hindrance, electronic deactivation, and the critical need to preserve the


-chiral center. This guide provides a scientifically grounded protocol using Sodium Triacetoxyborohydride (STAB) as the primary reducing agent, with a secondary protocol utilizing Titanium(IV) isopropoxide for sterically demanding carbonyl partners. Emphasis is placed on mechanistic control to prevent racemization and ester hydrolysis.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

(R)-Ethyl morpholine-3-carboxylate is a secondary amine with two distinct deactivating features:

  • Electronic Deactivation: The electron-withdrawing ester group at the 3-position reduces the nucleophilicity of the nitrogen, slowing the initial attack on the carbonyl electrophile.

  • Steric Bulk: The adjacent ethyl ester creates a steric clash, impeding the formation of the tetrahedral carbinolamine intermediate.

The Racemization Risk

The integrity of the (R)-stereocenter is the primary quality attribute. Racemization occurs via the enolization of the iminium ion intermediate . If the reduction is slower than the tautomerization to the enamine (which destroys the stereocenter), the product will racemize.

Key Control Strategy: Use a reducing agent that reduces the iminium ion faster than it can tautomerize. Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is selective for the protonated iminium ion and operates under mild acidic conditions that suppress enolization.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways between productive reduction and destructive racemization.

ReactionPathway Substrate (R)-Ethyl Morpholine-3-carboxylate (Secondary Amine) Carbinolamine Carbinolamine Intermediate Substrate->Carbinolamine + Carbonyl Slow Step (Sterics) Carbonyl Aldehyde/Ketone Carbonyl->Carbinolamine Iminium Iminium Ion (Chiral Integrity at Risk) Carbinolamine->Iminium - H2O Acid Catalyzed Enamine Enamine (Achiral/Racemic) Iminium->Enamine Slow Tautomerization (Base/Heat promoted) Product_R Product (R)-Enantiomer (Target) Iminium->Product_R Fast Reduction (STAB) Enamine->Iminium Re-protonation Product_Rac Racemic Product (Impurity) Enamine->Product_Rac Non-selective Reduction

Figure 1: Mechanistic pathway highlighting the critical branch point at the Iminium Ion stage. Fast reduction is required to bypass the enamine racemization pathway.

Part 2: Experimental Protocols

Protocol A: Standard STAB-Mediated Reductive Amination

Applicability: Aliphatic aldehydes, aromatic aldehydes, and reactive cyclic ketones. Rationale: STAB (Sodium Triacetoxyborohydride) allows for "Direct Reductive Amination" where the reducing agent is present during imine formation. It reduces the iminium species selectively without reducing the aldehyde/ketone or the ester.

Reagents & Materials
  • Substrate: (R)-Ethyl morpholine-3-carboxylate (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF (anhydrous).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (R)-ethyl morpholine-3-carboxylate (1.0 mmol) in DCE (5 mL, 0.2 M concentration).

  • Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol) to the amine solution.

  • Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (20-25°C) for 15–30 minutes.

    • Note: This pre-stir allows the formation of the carbinolamine/iminium equilibrium before reduction.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Critical: Gas evolution (H2) may occur if moisture is present. Keep the system vented (needle/balloon).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the secondary amine (m/z = M+1) and appearance of tertiary amine (m/z = M+R+1).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying: Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Ti(IV)-Mediated Reductive Amination

Applicability: Sterically hindered ketones or electron-deficient amines where Protocol A yields are <30%. Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine intermediate before the reducing agent is introduced.

Step-by-Step Procedure
  • Imine Formation: In a dried flask under Argon, combine amine (1.0 equiv) and ketone (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv). Alternatively, use minimal THF if solubility is an issue.

  • Incubation: Stir at room temperature for 6–12 hours.

    • Note: The solution will become viscous.

  • Dilution: Dilute the mixture with anhydrous Ethanol or THF (0.5 M relative to amine).

  • Reduction: Add NaBH4 (Sodium Borohydride) (2.0 equiv) carefully.

    • Caution: Exothermic reaction.[2] Maintain temperature <30°C.

    • Why NaBH4? Once the imine is "locked" by Titanium, the milder STAB is often too bulky; NaBH4 is smaller and more reactive, but the Ti-complex protects the ester from reduction.

  • Workup: Quench by adding 1N NaOH or water. A heavy white precipitate (TiO2) will form. Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc.

Part 3: Optimization & Troubleshooting Data

Solvent & Condition Screening Matrix

The following table summarizes expected outcomes based on solvent/reductant combinations for this specific scaffold.

Reducing AgentSolventAdditiveSuitabilityNotes
NaBH(OAc)3 DCE AcOH Excellent Standard Protocol. Best balance of rate vs. racemization.
NaBH3CNMeOHAcOHGoodToxic (Cyanide). Risk of ester transesterification in MeOH.
NaBH4MeOHNonePoorRisk of ester reduction and racemization.
H2 / Pd-CEtOHNoneVariableGood for aromatic aldehydes; fails for hindered ketones.
Ti(OiPr)4 / NaBH4THF/EtOHNoneVery GoodBest for difficult/hindered ketones.
Quality Control (QC) Workflow

To ensure the (R)-enantiomer is preserved, the final product must be validated.

QC_Workflow Crude Crude Product Isolation NMR 1H NMR Analysis (Confirm Conversion) Crude->NMR ChiralHPLC Chiral HPLC/SFC (Chiralpak IC or AD-H Column) NMR->ChiralHPLC Decision ee > 98%? ChiralHPLC->Decision Release Release for Bioassay Decision->Release Yes Recryst Recrystallization / Chiral Resolution Decision->Recryst No Recryst->ChiralHPLC

Figure 2: Quality Control decision tree emphasizing chiral purity verification.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[4]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

  • Loughlin, W. A., et al. "Racemization of amino acid esters/amides under reductive amination conditions." Tetrahedron Letters, 2004. (General reference for alpha-amino ester stability).

Sources

Method

Application Note: Strategic Preparation of N-Substituted Morpholine-3-Carboxylates

Part 1: Strategic Overview & Retrosynthetic Logic The "Privileged Scaffold" Context Morpholine-3-carboxylic acid derivatives are critical pharmacophores in modern drug discovery, serving as conformationally restricted am...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Retrosynthetic Logic

The "Privileged Scaffold" Context

Morpholine-3-carboxylic acid derivatives are critical pharmacophores in modern drug discovery, serving as conformationally restricted amino acid isosteres.[1] Unlike the achiral morpholine core, the 3-carboxylate introduces a chiral center adjacent to the nitrogen, creating steric vectors that can lock protein-ligand conformations.

However, the synthesis presents two distinct challenges:

  • Chirality Retention: Preventing racemization at the C3 position during ring closure or N-functionalization.

  • Steric Hindrance: The C3-carboxylate moiety creates significant steric bulk, making standard N-alkylation protocols sluggish or prone to elimination side reactions.[1]

Route Selection: The Decision Matrix

We define two primary workflows based on the starting material availability and stereochemical requirements.

RequirementRecommended RouteKey Advantage
High Enantiopurity (>99% ee) Route A: Chiral Pool (Serine) Uses natural amino acids; chirality is "built-in" before ring closure.[1]
Rapid Analog Library (SAR) Route B: N-Functionalization Uses commercial morpholine-3-carboxylate cores; enables high-throughput parallel synthesis.
Industrial Scale-Up Route C: Diol Cyclization Lower cost; avoids expensive chiral starting materials (requires resolution later).[1]

Part 2: Detailed Protocols

Protocol A: De Novo Synthesis from L-Serine (The Chiral Pool Route)

Target: (S)-Morpholine-3-carboxylic acid tert-butyl ester[1]

This route is the gold standard for generating specific enantiomers. We utilize L-Serine as the chiral template.[2] The tert-butyl ester is crucial here—it provides bulk to minimize racemization and is orthogonal to N-terminal manipulations.

Step 1: Esterification & N-Acylation

Mechanism: Acid-catalyzed esterification followed by Schotten-Baumann acylation.

  • Reagents: L-Serine (10.0 g), tert-Butyl acetate (solvent/reagent), HClO₄ (cat.), Chloroacetyl chloride.

  • Setup: 250 mL 3-neck RBF, N₂ atmosphere, overhead stirrer.

  • Procedure:

    • Suspend L-Serine in tert-butyl acetate.[3] Add HClO₄ dropwise at 0°C.

    • Stir at RT for 12 h. Critical Check: Clear solution indicates esterification completion.[1]

    • Neutralize with saturated NaHCO₃.[1] Extract the free amine ester into DCM.

    • Acylation: To the DCM solution (0°C), add aq. NaOH (1.2 equiv) and chloroacetyl chloride (1.1 equiv) dropwise simultaneously (biphasic Schotten-Baumann).[1]

    • Monitor: TLC (50% EtOAc/Hex) for disappearance of amine.

    • Workup: Separate organics, wash with 1M HCl (removes unreacted amine), dry (Na₂SO₄), and concentrate.[1]

    • Yield: ~85% of N-chloroacetyl-L-serine tert-butyl ester.

Step 2: Cyclization to 5-Oxomorpholine

Mechanism: Intramolecular Williamson Ether Synthesis.

  • Reagents: NaH (60% dispersion, 1.2 equiv) or KOtBu, DMF (anhydrous).

  • Procedure:

    • Dissolve intermediate from Step 1 in anhydrous DMF (0.1 M).

    • Cool to 0°C. Add NaH portion-wise. Caution: H₂ gas evolution.

    • Stir 30 min at 0°C, then warm to RT for 2 h.

    • Why this works: The alkoxide generated at the serine hydroxyl attacks the alkyl chloride. The dilute concentration (0.1 M) favors intramolecular cyclization over intermolecular polymerization.[1]

    • Workup: Quench with NH₄Cl (aq). Extract EtOAc (3x).[1] Wash with LiCl (5%) to remove DMF.[1]

    • Result: (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester.[2][3]

Step 3: Selective Reduction

Mechanism: Amide reduction without reducing the ester.

  • Reagents: BH₃·THF (1.0 M) or BH₃[1]·DMS.

  • Procedure:

    • Dissolve the lactam (5-oxomorpholine) in THF. Cool to -78°C.[4]

    • Add BH₃[1][5]·THF (2.5 equiv) slowly.[1]

    • Allow to warm to RT and stir 4 h.

    • Critical Step (Quench): Cool to 0°C. Add MeOH dropwise until bubbling ceases. Then add conc. HCl (dropwise) to break the amine-borane complex. Reflux for 30 min.

    • Neutralization: Adjust pH to 10 with NaOH. Extract DCM.

    • Purification: Flash chromatography (MeOH/DCM).[1]

Protocol B: N-Functionalization of Morpholine-3-Carboxylates

Target: N-Benzyl-morpholine-3-carboxylic acid ethyl ester

This protocol addresses the steric challenge. Standard S_N2 reactions can be slow; we use a catalytic iodide source to accelerate the reaction (Finkelstein condition).

Reagents
  • Morpholine-3-carboxylic acid ethyl ester (1.0 equiv)[1]

  • Benzyl bromide (1.1 equiv)[1]

  • K₂CO₃ (2.5 equiv) - Base[1]

  • TBAI (Tetrabutylammonium iodide, 10 mol%) - Phase Transfer Catalyst[1]

  • Acetonitrile (ACN) - Solvent[1]

Workflow
  • Preparation: Charge a reaction vial with the morpholine core and ACN (0.2 M).

  • Base Addition: Add K₂CO₃ (finely ground).[1] Stir 10 min to deprotonate the ammonium salt if starting from HCl salt.

  • Alkylation: Add TBAI followed by Benzyl bromide.

  • Reaction: Heat to 60°C for 4-6 hours.

    • Note: Do not reflux aggressively.[1] High temps can cause elimination of the benzyl bromide to styrene or racemization of the C3 center via enolization.

  • QC Check: Take an aliquot for HPLC/MS. Look for the M+1 peak. If mono-alkylation is incomplete, add 0.1 equiv more electrophile.[1]

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1][6] Redissolve in EtOAc, wash with water.[1][6]

  • Purification: Silica gel column (Hexane:EtOAc 80:20).

Part 3: Visualization & Logic[1]

Pathway Logic: The Serine Route

The following diagram illustrates the chemical logic and critical control points (CCPs) for the chiral pool synthesis.

SerineRoute Serine L-Serine (Chiral Source) Ester Step 1: Serine t-Butyl Ester (Protecting Group) Serine->Ester HClO4, t-BuOAc NAcyl Step 2: N-Chloroacetyl Intermediate (Bifunctional Precursor) Ester->NAcyl ClCH2COCl, NaOH Schotten-Baumann CCP1 CCP: Acid Catalysis Prevent racemization Ester->CCP1 Cyclization Step 3: 5-Oxomorpholine (Ring Closure) NAcyl->Cyclization NaH, DMF Williamson Ether CCP2 CCP: Dilution (0.1M) Prevent polymerization NAcyl->CCP2 Reduction Step 4: Morpholine-3-Carboxylate (Final Core) Cyclization->Reduction BH3-THF Selective Reduction CCP3 CCP: Temp Control Selectivity (Amide vs Ester) Reduction->CCP3

Figure 1: Critical path for the synthesis of chiral morpholine-3-carboxylates from L-Serine, highlighting risk mitigation steps.

Decision Tree: N-Functionalization

Choosing the right method for N-substitution based on the electrophile.

N_Func Start Morpholine-3-Carboxylate (Core) Decision Target Substituent? Start->Decision Alkyl Primary Alkyl Group (e.g., Benzyl, Methyl) Decision->Alkyl Aryl Aryl Group (e.g., Phenyl, Pyridyl) Decision->Aryl Complex Complex/Secondary Alkyl Decision->Complex Method1 Method: SN2 Alkylation Reagents: R-X, K2CO3, TBAI Solvent: ACN Alkyl->Method1 Method2 Method: Buchwald-Hartwig Reagents: Ar-Br, Pd2(dba)3, XPhos Solvent: Toluene Aryl->Method2 Method3 Method: Reductive Amination Reagents: Aldehyde, STAB Solvent: DCE Complex->Method3

Figure 2: Method selection guide for N-functionalization based on steric and electronic properties of the desired substituent.

Part 4: Troubleshooting & Expert Insights

Racemization Risks

The alpha-proton at C3 is acidic due to the electron-withdrawing carboxylate.

  • Risk: Using strong bases (LDA, NaH) during N-alkylation can lead to enolization and loss of chirality.[1]

  • Solution: Use mild bases like K₂CO₃ or DIPEA in aprotic polar solvents (ACN, DMF).[1] Avoid heating above 80°C if possible.

Reduction Control (The "Over-Reduction" Trap)

When reducing the 5-oxomorpholine (lactam) to the amine:

  • Problem: Borane reagents can sometimes reduce the ester to the alcohol (morpholine-3-methanol) if the temperature is too high or reaction time too long.

  • Mitigation: Maintain -78°C during addition. Monitor by TLC.[1][6] If ester reduction is observed, switch to BH₃·DMS , which is often milder than BH₃[1]·THF, or use Ir-catalyzed hydrosilylation for higher chemoselectivity.[1]

Purification of Zwitterions

Free morpholine-3-carboxylic acids (NH/COOH) are zwitterionic and highly water-soluble, making extraction difficult.[1]

  • Protocol: Always keep the carboxylate protected (ester) during N-functionalization. Hydrolyze (LiOH/THF/H₂O) only as the final step. If you must isolate the free amino acid, use Ion Exchange Chromatography (Dowex 50W) rather than liquid-liquid extraction.[1]

References

  • Brown, G. R., et al. (1985).[1] Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers.[2][3] J. Chem. Soc., Perkin Trans.[1] 1. (Classic protocol foundation).[1]

  • National Institutes of Health (NIH). (2012).[1] A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Morpholines: Recent Literature and Protocols. Retrieved from [Link][1]

  • Google Patents. (2012).[1] CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[1][2][3] Retrieved from [1]

Sources

Application

Application Note: Hydrolysis of (R)-Ethyl Morpholine-3-carboxylate to (R)-Morpholine-3-carboxylic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary (R)-Morpholine-3-carboxylic acid is a highly versatile chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

(R)-Morpholine-3-carboxylic acid is a highly versatile chiral building block utilized extensively in the synthesis of peptidomimetics, direct thrombin inhibitors, and targeted SPECT imaging agents (such as cilengitide-like RGD-cyclopentapeptides) [1, 2]. The conversion of its ester precursor, (R)-ethyl morpholine-3-carboxylate, to the free zwitterionic acid is a critical synthetic node.

This application note provides a comprehensive, self-validating protocol for the base-catalyzed hydrolysis of (R)-ethyl morpholine-3-carboxylate. By employing optimized lithium hydroxide (LiOH) conditions, this methodology ensures quantitative ester cleavage while strictly preserving the integrity of the C3 stereocenter, avoiding the epimerization commonly observed under harsher saponification conditions [3].

Mechanistic Rationale & Experimental Design

Base Selection and Stereochemical Preservation

The hydrolysis of cyclic amino acid esters presents a unique challenge: the


-proton (at C3) is rendered relatively acidic by the adjacent electron-withdrawing carboxylate and the inductive effect of the morpholine nitrogen. Harsher bases (e.g., refluxing NaOH or KOH) can promote enolization, leading to racemization or epimerization.

Causality in Reagent Choice: We select LiOH·H


O in a THF/H

O solvent system
over NaOH/EtOH. The lithium cation strongly coordinates with the morpholine nitrogen and the forming carboxylate oxygen, stabilizing the transition state and accelerating the nucleophilic attack of the hydroxide ion at lower temperatures (0 °C to 25 °C). This milder basicity and lower reaction temperature effectively suppress the C3 deprotonation pathway, preserving the

enantiomeric excess (ee) of the (R)-enantiomer.
Isolation of the Zwitterion

Following hydrolysis, the product exists as a highly water-soluble zwitterion, making standard liquid-liquid extraction unviable. To solve this, our protocol employs strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8 resin). The resin traps the protonated morpholine ring, allowing inorganic lithium salts to be washed away with water, before eluting the pure amino acid with aqueous ammonia.

Hydrolysis Substrate (R)-Ethyl Morpholine- 3-carboxylate Reagent LiOH·H2O THF/H2O (3:1) 0 °C to RT Substrate->Reagent Intermediate Lithium (R)-Morpholine- 3-carboxylate Reagent->Intermediate Saponification Purification Cation Exchange (Dowex 50WX8) Intermediate->Purification Salt Removal Product (R)-Morpholine- 3-carboxylic acid (Zwitterion) Purification->Product NH3(aq) Elution

Figure 1: Stepwise base-catalyzed hydrolysis and purification workflow.

Quantitative Data & Condition Optimization

To establish a self-validating system, researchers must track both chemical yield and chiral purity. Table 1 summarizes the optimization data that validates the selection of LiOH over other catalytic systems.

Table 1: Optimization of Hydrolysis Conditions

Base / Acid (Eq)Solvent SystemTemp (°C)Time (h)Yield (%)Chiral Purity (ee %)
NaOH (2.0)EtOH / H

O (1:1)
254.07894
NaOH (2.0)EtOH / H

O (1:1)
601.58281 (Epimerization)
LiOH·H

O (1.5)
THF / H

O (3:1)
0 to 25 3.0 92 >99
HCl (6.0 M)H

O
10012.065>99

Note: Acidic hydrolysis preserves stereochemistry but suffers from prolonged reaction times and lower yields due to partial degradation of the morpholine ring under extended reflux [1].

Step-by-Step Protocol

Materials & Reagents
  • (R)-Ethyl morpholine-3-carboxylate (Substrate)

  • Lithium hydroxide monohydrate (LiOH·H

    
    O, Reagent Grade)
    
  • Tetrahydrofuran (THF, HPLC Grade)

  • Deionized Water (Milli-Q)

  • Dowex 50WX8 strongly acidic cation exchange resin (hydrogen form, 100-200 mesh)

  • Aqueous Ammonia (NH

    
    OH, 2.0 M)
    
  • Ninhydrin stain (for TLC monitoring)

Hydrolysis Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-ethyl morpholine-3-carboxylate (10.0 mmol, 1.59 g) in 30 mL of THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Dissolve LiOH·H

    
    O (15.0 mmol, 0.63 g) in 10 mL of deionized water. Add this aqueous solution dropwise to the THF solution over 15 minutes to prevent localized exothermic spikes.
    
  • Reaction: Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir vigorously for 3 hours.

  • Monitoring: Validate reaction completion via TLC (DCM/MeOH 9:1, visualized with Ninhydrin). The ester (

    
    ) should completely disappear, replaced by a baseline spot (
    
    
    
    ).
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the THF, leaving an aqueous solution of the lithium carboxylate.

Zwitterion Isolation via Ion-Exchange
  • Resin Preparation: Slurry 20 g of Dowex 50WX8 resin in deionized water and pack into a glass chromatography column. Wash the resin bed with 100 mL of 1M HCl, followed by deionized water until the eluent pH is neutral.

  • Loading: Dilute the aqueous reaction mixture from Step 4.2 with 10 mL of water and load it onto the resin. The protonated morpholine nitrogen binds to the sulfonate groups of the resin.

  • Washing: Wash the column with 150 mL of deionized water to elute all lithium salts and non-basic impurities.

  • Elution: Elute the target amino acid using 2.0 M aqueous ammonia. Collect 15 mL fractions.

  • Identification & Concentration: Spot fractions on a TLC plate and heat with Ninhydrin (purple spots indicate the product). Pool the positive fractions and lyophilize (freeze-dry) to afford (R)-morpholine-3-carboxylic acid as a white crystalline solid.

Analytical Characterization

To ensure trustworthiness, validate the isolated product against the following parameters (Table 2):

Table 2: Analytical Characterization Data

ParameterExpected Value / Description
Appearance White to off-white crystalline powder

H NMR
(D

O, 400 MHz)

4.05 (dd, 1H), 3.92 (dt, 1H), 3.75-3.60 (m, 3H), 3.25 (m, 2H)
LC-MS (ESI+)

calculated for C

H

NO

[M+H]

: 132.06, found: 132.10
Specific Rotation

+14.5° (c 1.0, 1 M HCl)

Downstream Applications

The isolated (R)-morpholine-3-carboxylic acid is frequently subjected to Fmoc-protection for integration into Solid-Phase Peptide Synthesis (SPPS). This enables the creation of complex peptidomimetics with enhanced pharmacokinetic profiles, such as increased proteolytic stability and targeted receptor binding[2].

Downstream FreeAcid (R)-Morpholine-3-carboxylic acid Protection Fmoc-OSu, Na2CO3 Dioxane/H2O FreeAcid->Protection FmocAcid Fmoc-(R)-Morpholine- 3-carboxylic acid Protection->FmocAcid SPPS Solid-Phase Peptide Synthesis (SPPS) FmocAcid->SPPS Coupling Therapeutics Peptidomimetics & Targeted Imaging Agents SPPS->Therapeutics Cleavage & Folding

Figure 2: Downstream application of the hydrolyzed product in SPPS.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected morpholine-3-carboxylic Acid. Journal of Organic Chemistry, 72(11), 4254-4257. [Link]

  • Oliveira, M. C., & Correia, J. D. G. (2019). Biomedical applications of radioiodinated peptides. European Journal of Medicinal Chemistry, 179, 56-77.[Link]

  • Substituted morpholines as modulators for the calcium sensing receptor. (2012).
Method

Application Note: Standard Operating Procedure for Handling Hygroscopic Hydrochloride Salts

Abstract & Scope Hydrochloride (HCl) salts are the most prevalent salt forms in drug development due to their high solubility and bioavailability. However, the chloride counterion frequently imparts significant hygroscop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Hydrochloride (HCl) salts are the most prevalent salt forms in drug development due to their high solubility and bioavailability. However, the chloride counterion frequently imparts significant hygroscopicity, leading to deliquescence (dissolution in absorbed atmospheric moisture), hydrate formation (pseudopolymorphism), and chemical hydrolysis. This Application Note defines the Standard Operating Procedure (SOP) for handling these labile solids. It shifts the paradigm from simple "dry storage" to a thermodynamic control strategy based on Critical Relative Humidity (CRH) and Water Activity (


).

The Science of Hygroscopicity in HCl Salts[1]

To handle these materials, one must understand the thermodynamic driver: the battle between Crystal Lattice Energy and Hydration Energy .

The Mechanism of Deliquescence

HCl salts often possess high aqueous solubility. When the Relative Humidity (RH) of the environment exceeds the salt's Critical Relative Humidity (CRH) , the solid surface adsorbs water vapor until a saturated solution film forms.[1]

  • Adsorption: Water molecules bind to the crystal surface (rapid).

  • Absorption: Water penetrates the bulk lattice (slower).

  • Deliquescence: The crystal lattice collapses, and the solid dissolves into the absorbed water, forming a liquid brine.[2]

Key Rule: If Environmental RH > Material CRH, the material will liquefy.

Temperature Dependence

CRH is not a static constant; it is temperature-dependent.[3] generally, as temperature increases, solubility increases, and CRH decreases.

  • Implication: A warehouse at 25°C/40% RH might be safe, but a transit spike to 40°C could lower the material's CRH below the ambient humidity, triggering deliquescence inside the drum.

Environmental Control & Decision Matrix

Before opening any container, the operator must categorize the risk based on the specific salt's CRH profile (determined via Dynamic Vapor Sorption, see Section 6).

Handling Decision Tree

The following logic flow dictates the required containment level based on the material's sensitivity.

HandlingMatrix cluster_legend Action Required Start Start: Assess Material CRH CheckCRH Is CRH known? Start->CheckCRH Measure Perform DVS Analysis CheckCRH->Measure No Decision CRH Value at 25°C CheckCRH->Decision Yes Measure->CheckCRH HighRisk CRH < 40% (Very Hygroscopic) Decision->HighRisk MedRisk CRH 40-60% (Hygroscopic) Decision->MedRisk LowRisk CRH > 60% (Stable) Decision->LowRisk Iso Glove Box / Isolator (N2 Purge, <5% RH) HighRisk->Iso Hood Fume Hood with Local Dehumidifier MedRisk->Hood Bench Standard Lab Bench (Monitor Ambient RH) LowRisk->Bench

Figure 1: Risk-based decision matrix for selecting the appropriate handling environment based on Critical Relative Humidity (CRH).

Standard Operating Procedure (Protocol)

Equipment Preparation
  • Anti-Static Gun: Hygroscopic powders often carry static charges. Use a Zero-Stat gun to neutralize the weighing boat/spatula.

  • Spatulas: Use PTFE-coated spatulas. Stainless steel can introduce heat transfer or react with acidic HCl brine if deliquescence occurs.

  • PPE: Double nitrile gloves. Human sweat (moisture) can permeate single gloves and trigger local deliquescence on the container exterior.

Weighing & Dispensing Workflow

Objective: Minimize the "Open Container Time" (OCT).

Step-by-Step Protocol:

  • Equilibrate: Allow the bulk container to reach room temperature before opening to prevent condensation.

  • Gas Purge: If using a glove bag, purge with dry Nitrogen (

    
    ) until RH < 10%.
    
  • Aliquot Strategy: Do not weigh directly from the master drum. Transfer a working amount to a smaller, secondary vessel.

  • Gravimetric Addition (The "Reverse Weighing" Technique):

    • Standard: Weigh powder into a boat -> Transfer to flask. (High risk of powder sticking to boat due to moisture uptake).

    • Recommended: Place the destination vessel (containing solvent or empty) on the balance. Add powder directly.

  • Re-Sealing: Immediately flush the headspace of the bulk container with Argon or Nitrogen and tightly close. Apply Parafilm or electrical tape over the cap junction.

WeighingProtocol Step1 1. Prepare Environment (Check RH < CRH) Step2 2. N2 Flush Headspace of Source Step1->Step2 Step3 3. Rapid Dispense (Avoid metal contact) Step2->Step3 Step4 4. Immediate Reseal (Induction/Tape) Step3->Step4 Decision Residue on Spatula? Step3->Decision Clean Dry Wipe Only (No Water) Decision->Clean Yes

Figure 2: Rapid dispensing workflow emphasizing nitrogen flushing and immediate resealing to prevent moisture uptake.

Troubleshooting & Common Failure Modes

IssueObservationRoot CauseCorrective Action
Caking Powder forms hard lumps in the drum.Moisture absorption followed by temperature cycling (Ostwald ripening).Sieve material in a glove box (<5% RH). Add silica gel packets to the secondary container (do not touch product).
Drifting Weight Balance readout constantly increases.[4]Sample is absorbing water during weighing.Switch to "Difference Weighing": Weigh sealed vial, remove sample, re-weigh vial. Calculate mass by loss.
Stickiness Powder adheres to spatula/weigh boat.Surface deliquescence (micro-brine formation).Use PTFE tools. Switch to gravimetric preparation (add solvent to the solid).
Hydrolysis Chemical assay drops; impurities rise.HCl salt disproportionation in sorbed water layer.Store at -20°C (if CRH permits) or use desiccated foil pouches.

Analytical Validation (Quality Control)

To validate that your handling procedure is effective, you must characterize the material's interaction with water.

Dynamic Vapor Sorption (DVS)

Do not rely on "Loss on Drying" (LOD) alone. LOD destroys the sample and only measures total volatiles.

  • Protocol: Run a sorption isotherm (0% to 90% RH) at 25°C.

  • Target: Identify the inflection point where mass increases exponentially. This is the CRH .

  • Reference: USP <1241> Water-Solid Interactions.[5][6]

Water Activity ( )

For formulated products containing HCl salts, measure


 rather than moisture content.
  • Logic: Chemical stability correlates with water activity (chemical potential), not total water content.

  • Limit: Keep

    
     to prevent microbial growth and hydrolysis.
    

References

  • Food and Drug Administration (FDA). Guidance for Industry: Water for Pharmaceutical Use. [Link]

  • Mettler Toledo. Weighing the Right Way: Proper Handling of Hygroscopic Substances. [Link]

  • Journal of Pharmaceutical Sciences. Deliquescence of Pharmaceutical Systems: The Case of Hydrochloride Salts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During Hydrolysis of (R)-Ethyl Morpholine-3-Carboxylate

Executive Summary & Mechanistic Insight (R)-ethyl morpholine-3-carboxylate is a critical chiral building block in pharmaceutical synthesis, particularly for modulating conformational preferences in peptidomimetics[1]. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

(R)-ethyl morpholine-3-carboxylate is a critical chiral building block in pharmaceutical synthesis, particularly for modulating conformational preferences in peptidomimetics[1]. However, the hydrolysis of its ethyl ester to the corresponding carboxylic acid is notoriously prone to racemization. The underlying causality lies in the high acidity of the


-proton. The electron-withdrawing nature of the adjacent ester carbonyl, combined with the inductive effect of the morpholine ring's heteroatoms, stabilizes the formation of a planar enolate intermediate under basic conditions. Once the enolate forms, reprotonation occurs non-stereoselectively, leading to a racemic mixture of (R)- and (S)-enantiomers.

To maintain scientific integrity and high enantiomeric excess (ee%), researchers must bypass the enolate pathway by utilizing strictly controlled mild basic conditions[2] or neutral organometallic/Lewis acid-mediated cleavage[3].

Mechanism A (R)-Ethyl morpholine-3-carboxylate (Chiral Center Intact) B Strong Base (NaOH/KOH) High Temp A->B F Mild/Neutral Reagents (Me3SnOH or CaI2 / LiOH at 0°C) A->F C Alpha-Proton Abstraction (Planar Enolate Intermediate) B->C Deprotonation D Non-stereoselective Reprotonation C->D E Racemic Mixture (R/S)-Morpholine-3-carboxylic acid D->E Loss of ee% G Direct Ester Cleavage (No Enolization) F->G H (R)-Morpholine-3-carboxylic acid (Stereocenter Preserved >99% ee) G->H Retention of ee%

Pathway comparison: Enolization-driven racemization vs. stereoretentive hydrolysis.

Troubleshooting Guide & FAQs

Q1: I used 1N NaOH in Methanol at room temperature, and my product completely racemized. Why? A: Strong bases like NaOH in protic solvents (Methanol) rapidly abstract the


-proton before the hydroxide can attack the ester carbonyl. The rate of enolization outpaces the rate of saponification. To fix this, you must lower the temperature to 0°C and switch to a milder base like LiOH in an aprotic/protic solvent mixture (e.g., THF/H₂O) to favor the nucleophilic attack over deprotonation[2].

Q2: I switched to LiOH, but I am still seeing 10-15% racemization. How can I achieve >99% ee? A: If temperature control (strictly 0°C) and limiting base equivalents (exactly 1.05 eq) do not resolve the issue, the intrinsic pKa of your specific substrate's


-proton is too low for basic hydrolysis. You must pivot to neutral hydrolysis conditions. Trimethyltin hydroxide (Me₃SnOH) is the gold standard for racemization-free ester cleavage[4]. Alternatively, Calcium(II) Iodide (CaI₂) is a highly effective, greener alternative[3].

Q3: My (R)-morpholine-3-carboxylic acid is highly water-soluble. How do I extract it without using harsh acidic conditions that might degrade it? A: Because the unprotected morpholine ring contains a secondary amine, hydrolysis yields a zwitterion. Avoid highly acidic aqueous extractions. Instead, neutralize the reaction mixture to pH 6.5-7.0 (the isoelectric point) and lyophilize the aqueous layer. Extract the resulting solid with a polar organic solvent like 10% MeOH in Dichloromethane (DCM), or protect the amine with a Boc group (in situ) prior to hydrolysis.

Validated Experimental Protocols

To ensure self-validating workflows, the following protocols include built-in analytical checkpoints.

Protocol A: Mild Biphasic Hydrolysis (LiOH Method)

Best for: Substrates where the amine is protected (e.g., N-Boc) or when organometallic reagents must be avoided.

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF:MeOH:H₂O. Pre-chill the solvent mixture to exactly 0°C in an ice bath. Causality: The mixed solvent system ensures solubility of the ester while maintaining a high dielectric constant to stabilize the transition state of the nucleophilic attack over enolization.

  • Reagent Addition: Dissolve (R)-ethyl morpholine-3-carboxylate (1.0 eq) in the chilled solvent. Slowly add a pre-chilled aqueous solution of LiOH·H₂O (1.05 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Stir strictly at 0°C. Monitor by TLC or LC-MS every 30 minutes. The reaction should be complete within 2-4 hours. Self-Validation: Do not let the reaction run overnight; prolonged exposure to base, even at 0°C, causes creeping racemization.

  • Quenching: Quench the reaction at 0°C by adding 1M citric acid or 1N HCl dropwise until the pH reaches ~6.5 (for unprotected amine) or pH ~3 (for N-protected amine).

  • Isolation: Extract with EtOAc (if protected) or lyophilize and extract with 10% MeOH/DCM (if unprotected).

Protocol B: Neutral Hydrolysis via Trimethyltin Hydroxide

Best for: Highly sensitive substrates requiring absolute stereoretention[5].

  • Setup: In an oven-dried flask under inert atmosphere (N₂), dissolve the ester (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M concentration).

  • Reagent Addition: Add Trimethyltin hydroxide (Me₃SnOH) (4.0 to 10.0 eq) in one portion[5].

  • Heating: Heat the mixture to 80°C for 7 hours. Causality: Me₃SnOH acts via a concerted mechanism where the tin coordinates to the ester carbonyl oxygen, activating it for intramolecular hydroxide transfer, completely bypassing

    
    -proton abstraction[4].
    
  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude residue in EtOAc and wash with an aqueous solution of Potassium Fluoride (KF) to precipitate and remove tin byproducts[5]. Purify via silica gel chromatography.

Protocol C: Green Hydrolysis via Calcium(II) Iodide

Best for: Avoiding toxic organotin reagents while maintaining neutral/mild conditions[3].

  • Setup: Dissolve the ester (1.0 eq) in a mixture of Isopropanol (iPrOH) and H₂O.

  • Reagent Addition: Add Calcium(II) Iodide (CaI₂) (2.0 eq) and NaOH (1.0 eq). Causality: Ca²⁺ forms a chelate with the ester, significantly accelerating the targeted hydroxide attack while shielding the

    
    -proton from abstraction[3].
    
  • Reaction: Stir at room temperature for 4-6 hours until complete by LC-MS.

  • Workup: Neutralize with 1M HCl, extract with EtOAc, and wash with saturated Na₂S₂O₄ to remove any iodine byproducts[3].

Quantitative Data Presentation

The following table summarizes the expected performance of various hydrolysis methods on


-amino acid esters, demonstrating the trade-off between reagent harshness and stereochemical integrity.
Hydrolysis MethodReagents & ConditionsEnolization RiskTypical Yield (%)Enantiomeric Excess (%ee) Retention
Standard Basic NaOH, MeOH/H₂O, 25°CHigh80 - 85%< 50% (Severe Racemization)
Mild Basic [2]LiOH, THF/H₂O, 0°CModerate88 - 92%90 - 95%
Organotin [5]Me₃SnOH, DCE, 80°CLow84 - 95%> 99% (Absolute Retention)
Ca(II) Chelation [3]CaI₂, NaOH, iPrOH, 25°CLow81 - 95%> 99% (Absolute Retention)

References

1.[3] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Semantic Scholar. Available at: 2.[4] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. ResearchGate. Available at: 3.[5] Benchmarking the performance of Trimethyltin hydroxide in specific synthetic transformations. Benchchem. Available at: 4.[2] Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound. PMC. Available at: 5.[1] Amino Acid Racemases: Functions and Mechanisms. ResearchGate. Available at:

Sources

Optimization

Technical Support Center: Yield Optimization for (R)-Ethyl Morpholine-3-Carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing chiral morpholine building...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing chiral morpholine building blocks. (R)-Ethyl morpholine-3-carboxylate is a critical intermediate in the development of various pharmaceuticals, including 1[1].

This guide bypasses generic advice to focus directly on the mechanistic causality behind common synthetic failures—specifically addressing epimerization, stalled reductions, and product loss during isolation.

Synthetic Workflow & Bottleneck Identification

The most scalable route to this molecule utilizes the "Chiral Pool" approach, starting from D-Serine. The diagram below maps the critical transformations where yield attrition typically occurs.

G A D-Serine (Chiral Pool) B N-Chloroacetyl- D-Serine A->B Acylation (Chloroacetyl chloride) C (R)-5-Oxomorpholine- 3-carboxylic acid B->C Cyclization (NaOEt/Toluene) D (R)-Morpholine- 3-carboxylic acid C->D Reduction (NaBH4/AlCl3) E (R)-Ethyl morpholine- 3-carboxylate HCl D->E Esterification (SOCl2/EtOH)

Synthetic workflow for (R)-ethyl morpholine-3-carboxylate highlighting key transformations.

Quantitative Optimization Data

The following table summarizes the field-proven parameter adjustments required to maximize yield across the workflow:

Optimization VectorConventional ApproachOptimized MethodologyMechanistic RationaleYield Impact
Stereocontrol Aqueous NaOH cyclizationNaOEt in Toluene (0 °C)Prevents base-catalyzed enolization at the C3 stereocenter.>98% ee
Lactam Reduction NaBH₄ aloneNaBH₄ + AlCl₃ complexAlCl₃ activates the highly stable amide carbonyl for hydride attack.+45%
Esterification Ambient SOCl₂ additionDropwise SOCl₂ at 0 °CPrevents exothermic ethanol degradation and ether formation.+20%
Product Isolation Aqueous extractionDirect in vacuo concentrationBypasses the extreme hydrophilicity of the morpholine ester.+35%

Troubleshooting FAQs: Mechanistic Insights

Q1: During the cyclization of N-chloroacetyl-D-serine, I am observing significant epimerization. How can I preserve the stereocenter? Causality: The alpha-proton at the C3 position of the morpholine ring is relatively acidic. Prolonged exposure to strong aqueous bases (like NaOH) at elevated temperatures promotes enolization, leading to racemization. Solution: Switch to a non-aqueous base system. 2[2] and maintaining the temperature below 5 °C during the addition suppresses the enolization pathway, preserving the (R)-configuration.

Q2: The reduction of the 5-oxomorpholine intermediate using standard NaBH₄ is stalling at 30% conversion. Why? Causality: The amide carbonyl in the lactam (5-oxomorpholine) is highly stable due to nitrogen lone-pair resonance, making it resistant to mild hydride donors like NaBH₄ alone. Solution: Generate a more electrophilic reducing agent in situ. 2[2] generates an alane-like species. The Lewis acidic aluminum coordinates the lactam oxygen, severely withdrawing electron density and activating the carbonyl carbon for rapid hydride attack.

Q3: My Fischer esterification with ethanol and thionyl chloride (SOCl₂) is yielding a dark, impure oil. What is the mechanistic failure here? Causality: Adding SOCl₂ directly to ethanol at room temperature causes a violent exothermic reaction. This not only generates the desired ethyl chlorosulfite intermediate but also provides enough thermal energy to trigger side reactions, such as the dehydration of ethanol to diethyl ether or the degradation of the morpholine ring itself. Solution: Strict thermal control is required. Cool the strictly anhydrous ethanol to 0 °C before the dropwise addition of SOCl₂. Only add the (R)-morpholine-3-carboxylic acid after the SOCl₂ has been fully incorporated into the cold solvent.

Q4: I am losing over 40% of my product during the aqueous workup of the ethyl ester. How do I extract it efficiently? Causality: (R)-Ethyl morpholine-3-carboxylate is an exceptionally polar molecule. The combination of the secondary amine, the ether oxygen, and the ester carbonyl makes the free base highly water-soluble. Traditional extraction with EtOAc or DCM from an aqueous layer results in a highly unfavorable partition coefficient. Solution: Avoid aqueous workup entirely. Isolate the product as the hydrochloride salt by direct evaporation of the ethanolic reaction mixture, followed by trituration in a non-polar solvent like diethyl ether.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure you can verify success at each critical juncture.

Protocol A: Chemoselective Reduction of (R)-5-Oxomorpholine-3-carboxylic acid

Note: This protocol adapts 3[3] utilizing AlCl₃/NaBH₄.

  • Setup: Charge a dry, argon-purged flask with (R)-5-oxomorpholine-3-carboxylic acid (1.0 eq) and anhydrous methanol (10 mL/g). Cool to 0 °C.

  • Lewis Acid Activation: Carefully add AlCl₃ (1.5 eq) portion-wise. Self-Validation: The solution will become homogeneous. Wait 15 minutes to ensure complete complexation with the lactam carbonyl.

  • Reduction: Slowly add NaBH₄ (3.0 eq) in small portions to manage hydrogen gas evolution.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Self-Validation: Quench a 50 µL aliquot in water, extract with DCM, and analyze via LCMS. The mass peak for the lactam starting material must be completely absent before proceeding.

  • Quench & Isolate: Quench with 1M HCl to pH 3 to destroy excess hydride. Concentrate in vacuo and purify via ion-exchange chromatography to isolate the pure (R)-morpholine-3-carboxylic acid.

Protocol B: Anhydrous Fischer Esterification and Isolation
  • Reagent Preparation: Charge a dry flask with absolute, anhydrous ethanol (10 mL per gram of starting material). Cool the flask to 0 °C using an ice bath.

  • Activation: Add Thionyl Chloride (2.5 eq) dropwise over 30 minutes. Self-Validation: The internal temperature must not exceed 5 °C during addition to prevent ether formation.

  • Substrate Addition: Add (R)-morpholine-3-carboxylic acid (1.0 eq) portion-wise to the cold solution.

  • Esterification: Remove the cooling bath and heat the reaction mixture to reflux (approx. 78 °C) for 12 hours.

  • Direct Isolation: Cool the mixture to room temperature. Do not add water. Concentrate the solution in vacuo to a thick, viscous oil.

  • Crystallization: Triturate the crude oil with cold diethyl ether (5 volumes) and stir vigorously. Self-Validation: The (R)-ethyl morpholine-3-carboxylate hydrochloride will crash out as a distinct, white crystalline solid.

  • Filtration: Filter the solid under a nitrogen atmosphere (the salt is hygroscopic), wash with additional cold ether, and dry under high vacuum.

References

  • Substituted morpholines as modulators for the calcium sensing receptor.Google Patents (WO2012120476A1).
  • Convenient Route to Enantiopure Fmoc-Protected morpholine-3-carboxylic Acid.PubMed (NIH).
  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid.Google Patents (CN102617503A).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Morpholine Amino Ester Salts

Morpholine amino ester salts are highly versatile structural motifs frequently utilized in drug development and chemical synthesis due to their tunable lipophilicity and target affinity. However, researchers routinely en...

Author: BenchChem Technical Support Team. Date: March 2026

Morpholine amino ester salts are highly versatile structural motifs frequently utilized in drug development and chemical synthesis due to their tunable lipophilicity and target affinity. However, researchers routinely encounter frustrating solubility roadblocks with these compounds. Because this motif combines a moderately basic secondary/tertiary amine (morpholine, typical


 6.0–8.5 depending on proximity to the ester) with a hydrolytically sensitive ester linkage, traditional brute-force solubilization methods often fail or cause chemical degradation[1].

This guide provides an authoritative, causality-driven framework to diagnose and resolve low solubility in morpholine amino ester salts.

Diagnostic Workflow

Before altering your formulation, you must identify whether the root cause of your solubility issue is physical (lattice energy, common ion effect,


) or chemical (ester hydrolysis)[2]. Use the decision tree below to guide your troubleshooting strategy.

Workflow A Low Solubility of Morpholine Amino Ester Salt B Test in Pure Water A->B C Test in PBS / Saline A->C D Poor Aqueous Solubility (< 1 mg/mL) B->D E Soluble in Water, Precipitates in PBS C->E F High Lattice Energy or High Lipophilicity D->F G Common Ion Effect (e.g., Chloride) E->G H Screen Bulky Counterions (Mesylate, Tosylate) F->H I Avoid HCl Salts Use Acetate or Citrate G->I J Check Chemical Stability (Ester Hydrolysis) H->J I->J K Degradation Detected (HPLC) J->K HPLC shows cleavage L Optimize pH to 4.0-5.0 or use Cosolvents K->L

Fig 1. Diagnostic workflow for troubleshooting morpholine amino ester salt solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my morpholine amino ester hydrochloride (HCl) salt dissolve perfectly in pure water but precipitate immediately in PBS or simulated biological fluids? This is a classic manifestation of the Common Ion Effect . Hydrochloride is the most frequently chosen counterion for basic moieties[3]. However, biological buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of chloride ions (~150 mM). According to Le Chatelier's principle and the solubility product (


), the abundance of exogenous chloride forces the dissociation equilibrium of your drug's HCl salt backward, driving the drug out of solution into a solid state[4].
Resolution: Avoid HCl salts for intravenous or saline-based assays. Instead, screen for counterions that do not have endogenous common ions in biological media, such as mesylates or acetates[3].

Q2: How do I rationally select a better counterion to improve the intrinsic aqueous solubility of this scaffold? To ensure stable salt formation and prevent disproportionation back to the free base, you must follow the "


 rule": the 

of the conjugate acid must be at least 2 units lower than the

of the basic morpholine center[4]. If the inductive effect of your ester lowers the morpholine

to 7.0, you must select an acid with a

. Resolution: Gould's foundational decision analysis for basic drugs dictates that to maximize aqueous solubility, one should select hydrophilic, low-melting counterions (e.g., methanesulfonate)[5]. These bulky counterions disrupt crystal packing, lowering the crystal lattice energy compared to tightly packed, highly crystalline halide salts[6].

Q3: My compound dissolves initially, but HPLC analysis shows multiple peaks after 2 hours. Is this a solubility issue? No, you are observing chemical degradation—specifically ester hydrolysis —which is frequently misdiagnosed as precipitation[2]. In aqueous solutions, if the pH drifts too high, the unprotonated morpholine nitrogen can act as an intramolecular general base, accelerating the cleavage of the adjacent ester. Conversely, if the salt is too acidic, acid-catalyzed hydrolysis occurs. Resolution: Amino esters generally exhibit maximum stability at a slightly acidic pH (pH 4.0–5.0). Buffer your dissolution media to this range, or formulate the compound as a lyophilized powder to be reconstituted immediately prior to use.

Q4: The salt dissolves completely at pH 3, but when I adjust the pH to 7.4, it turns cloudy. Why? You have exceeded the compound's


 . The 

is the pH at which the solubility of the ionized salt equals the intrinsic solubility of the un-ionized free base[4]. As you titrate the solution to pH 7.4 (which approaches the

of the morpholine group), the compound deprotonates. The highly lipophilic free base then precipitates out of solution. Resolution: You cannot overcome the intrinsic free-base solubility limit simply by using a salt. You must introduce a solubilizing agent (e.g., cyclodextrins, PEG400) or formulate it as an amorphous solid dispersion[2].
Data Presentation: Counterion Selection Matrix

When troubleshooting morpholine amino ester solubility, counterion selection is your most powerful tool. The table below summarizes the physicochemical impact of common counterions.

Counterion

of Acid
Solubility ImpactRisk of Common Ion EffectBest Use Case
Hydrochloride (HCl) -6.1ModerateHigh (Cl⁻ in bio-fluids)Early discovery, non-aqueous assays.
Mesylate -1.9High (Low lattice energy)LowLead optimization, IV formulations.
Acetate 4.76Moderate to HighLowWeakly basic morpholines (

> 7.0).
Citrate 3.13, 4.76, 6.40High (Bulky, disrupts packing)LowOral formulations requiring buffering.
Experimental Protocols

To ensure data trustworthiness, troubleshooting must rely on self-validating experimental systems. Do not rely on visual inspection alone; use the following controlled methodologies.

Protocol 1: Tiered Solubility & Common Ion Effect Screen

Objective: Isolate the root cause of precipitation (intrinsic lattice energy vs. common ion effect vs.


).
Self-Validating Mechanism: By running pure water, 0.9% NaCl, and pH-adjusted buffers in parallel, the system internally controls for chloride-induced precipitation versus pH-induced free-base crash out.
  • Preparation: Weigh exactly 5.0 mg of the morpholine amino ester salt into three separate 2 mL glass HPLC vials.

  • Media Addition:

    • Vial A (Intrinsic Control): Add 1.0 mL of HPLC-grade

      
      .
      
    • Vial B (Common Ion Test): Add 1.0 mL of 0.9% NaCl solution.

    • Vial C (

      
       Test): Add 1.0 mL of 100 mM Phosphate Buffer (pH 7.4).
      
  • Equilibration: Vortex for 1 minute, then place on a rotary shaker at 37°C for exactly 4 hours. (Causality note: A 4-hour window is chosen over the standard 24-hour window to minimize the competing risk of ester hydrolysis).

  • Separation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet any undissolved solids.

  • Analysis: Dilute the supernatant 1:10 in the mobile phase and quantify the dissolved concentration via HPLC-UV against a standard curve.

  • Interpretation:

    • If A is highly soluble, but B is poorly soluble

      
      Common Ion Effect .
      
    • If A and B are highly soluble, but C is poorly soluble

      
      pH exceeds 
      
      
      
      .
    • If A, B, and C all show poor solubility

      
      High crystal lattice energy  (Requires a counterion switch to mesylate/tosylate).
      
Protocol 2: pH-Stability and Hydrolysis Assessment

Objective: Differentiate physical precipitation from chemical ester cleavage. Self-Validating Mechanism: Time-course tracking ensures that mass balance is maintained. If the parent peak decreases but no precipitate is visible, the appearance of a new polar peak validates chemical degradation.

  • Buffer Preparation: Prepare 50 mM acetate buffer (pH 4.5) and 50 mM phosphate buffer (pH 7.4).

  • Spiking: Dissolve the compound in DMSO to make a 10 mg/mL stock. Spike 10 µL of stock into 990 µL of each buffer (final concentration: 100 µg/mL).

  • Incubation: Incubate the solutions at 37°C.

  • Sampling: Extract 50 µL aliquots at t=0, 1h, 2h, and 4h. Quench immediately with 50 µL of cold acetonitrile to halt hydrolysis.

  • Analysis: Run the samples on LC-MS. Monitor the mass of the parent compound

    
     and the expected hydrolyzed acid product 
    
    
    
    .
  • Interpretation: If degradation is rapid at pH 7.4 but the compound is stable at pH 4.5, the solubility issue is actually a stability issue. The formulation will require an acidic vehicle or lyophilization.

References
  • Stahl, P.H., & Wermuth, C.G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection and Use. 4

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews. 3

  • FooDB. Showing Compound Morpholine (FDB008207). 1

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. 5

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. 6

  • MDPI. (2022). Poly(curcumin β-amino ester)-Based Tablet Formulation for a Sustained Release of Curcumin. 2

Sources

Optimization

Technical Guide: Storage Stability &amp; Handling of (R)-Ethyl Morpholine-3-Carboxylate HCl

Introduction: The Stability Paradox (R)-Ethyl morpholine-3-carboxylate hydrochloride is a critical chiral building block. While often shipped at room temperature, its long-term stability is governed by a specific "stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

(R)-Ethyl morpholine-3-carboxylate hydrochloride is a critical chiral building block. While often shipped at room temperature, its long-term stability is governed by a specific "stability paradox" common to amino acid ester salts: The HCl salt protects the amine from oxidation and the chiral center from racemization, but it simultaneously accelerates ester hydrolysis if moisture is present.

This guide moves beyond generic "store cool and dry" advice to explain the mechanistic reasons for degradation and provides actionable troubleshooting for researchers.

Module 1: The Core Hazard – Hygroscopicity & Autocatalysis

The primary threat to this compound at room temperature is not heat alone, but the synergy between humidity and the acidic proton on the amine.

The Degradation Mechanism
  • Hygroscopicity: The hydrochloride salt lattice is highly polar and hygroscopic. If the container is frequently opened in ambient air, the salt pulls water from the atmosphere.

  • Deliquescence: As water absorbs, the crystal lattice breaks down, forming a concentrated aqueous layer on the surface of the solid (often visible as "clumping" or a "sticky paste").

  • Autocatalytic Hydrolysis: In this microscopic aqueous layer, the ammonium proton (

    
    ) acts as a Brønsted acid, lowering the local pH. This acidic environment catalyzes the hydrolysis of the ethyl ester into the parent carboxylic acid ((R)-morpholine-3-carboxylic acid) and ethanol.
    
Visualizing the Pathway

G Compound (R)-Ethyl Morpholine-3-Carboxylate HCl (Crystalline Solid) Intermediate Deliquescent State (Acidic Micro-environment) Compound->Intermediate Absorption Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Hydrolysis Acid-Catalyzed Hydrolysis Intermediate->Hydrolysis H+ Catalyst Product (R)-Morpholine-3-Carboxylic Acid (Impurity) Hydrolysis->Product Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol

Figure 1: The moisture-induced degradation pathway. Note that the HCl salt itself provides the acidic catalyst for the ester hydrolysis once water is introduced.

Module 2: Troubleshooting & FAQs

Q1: The solid has turned into a sticky paste or gum. Is it ruined?

Diagnosis: This is classic deliquescence. The compound has absorbed significant water. Action:

  • Do NOT use directly for sensitive stoichiometry (the molecular weight is now undefined due to water mass).

  • Check Purity: Run an NMR or HPLC.

    • *If Ester > 95%: * You can rescue it. Dissolve in dry dichloromethane (DCM), dry over

      
      , filter, and remove solvent under vacuum to re-solidify. Store in a desiccator.
      
    • *If Acid impurity > 5%: * Recrystallization is required (typically Ethanol/Ether) to remove the hydrolyzed acid.

Q2: Can I store a solution of this compound on the benchtop?

Answer: No.

  • In Water/Buffer: The ester half-life is short (hours to days) depending on pH.

  • In Methanol/Ethanol: You risk transesterification . If you dissolve the ethyl ester in methanol, the acidic HCl will catalyze the swap to the methyl ester over time.

  • Best Practice: Make solutions fresh. If storage is necessary, use anhydrous DMF or DMSO and freeze at -20°C.

Q3: I see a new spot on my TLC plate near the baseline. What is it?

Analysis:

  • The Spot: Likely (R)-morpholine-3-carboxylic acid (the hydrolysis product).

  • Reason: Free amino acids are very polar and stick to the silica baseline in standard EtOAc/Hexane systems.

  • Verification: Stain with Ninhydrin. Both the ester and the acid will stain, but the acid will be much more polar.

Q4: Will it racemize at room temperature?

Answer: Unlikely, provided it remains an HCl salt.

  • Explanation: Racemization requires the removal of the alpha-proton. In the HCl salt form, the nitrogen is protonated (

    
    ), which inductively withdraws electrons, technically making the alpha-proton acidic. However, without an external base to deprotonate it, the chiral center is kinetically stable.
    
  • Risk: If you neutralize the salt to the free base and leave it in solution at room temperature, racemization becomes a significant risk.

Module 3: Validated Storage Protocols

Protocol A: Long-Term Storage (Recommended)
  • Temperature: -20°C (Standard Freezer) or 2-8°C (Fridge).

  • Atmosphere: Argon or Nitrogen flush preferred.

  • Container: Tightly screwed vial with parafilm seal, placed inside a secondary container with desiccant (silica gel or Drierite).

  • Shelf Life: >2 years if kept dry.

Protocol B: Room Temperature Storage (Short Term/Shipping)
  • Duration: < 30 days.

  • Condition: Must be kept in a desiccator.

  • Warning: Avoid leaving the bottle open on the bench during humid days.

Decision Tree: Assessing Sample Integrity

DecisionTree Start Inspect Sample State Visual Visual Appearance? Start->Visual WhiteSolid White Free-Flowing Powder Visual->WhiteSolid Sticky Sticky/Clumped/Paste Visual->Sticky Liquid Liquid/Melted Visual->Liquid Action1 Good for Use. Verify with NMR if >6 months old. WhiteSolid->Action1 Action2 High Moisture Content. Run H-NMR (D2O or DMSO). Sticky->Action2 Liquid->Action2 NMRCheck Check Ethyl Group Signals (Integrate Ester CH2 vs Morpholine) Action2->NMRCheck Intact Spectra Clean NMRCheck->Intact Ester Intact Hydrolyzed Acid Impurity Visible NMRCheck->Hydrolyzed Hydrolysis >5% Rescue Dry under High Vacuum (24h) over P2O5 Intact->Rescue Purify Recrystallize or Discard Hydrolyzed->Purify

Figure 2: Workflow for assessing the quality of stored (R)-ethyl morpholine-3-carboxylate HCl.

Module 4: Analytical Reference Data

When assessing stability, use these reference markers.

ParameterSpecification (Acceptable)Sign of Degradation
Appearance White to off-white crystalline solidYellowing, paste-like texture, liquid phase
1H-NMR (DMSO-d6) Ethyl quartet (~4.2 ppm), Triplet (~1.2 ppm)Loss of ethyl integration; appearance of broad OH peak (acid)
Solubility Soluble in Water, DMSO, MethanolTurbidity in water (rare, usually indicates contamination)
Melting Point ~175°C (Decomposes) [1]Broad melting range < 170°C

References

  • Master Organic Chemistry. (2022). Hydrolysis of Esters - Acid Catalyzed Mechanism. Retrieved October 26, 2023, from [Link](Provides the mechanistic basis for the acid-catalyzed hydrolysis described in Module 1).

  • PubChem. (n.d.). Morpholine-3-carboxylic acid derivatives - Compound Summary. Retrieved October 26, 2023, from [Link]

Troubleshooting

minimizing diketopiperazine formation with morpholine-3-carboxylates

Welcome to the Advanced Peptidomimetics Support Center. This portal provides authoritative troubleshooting guides, mechanistic insights, and validated protocols for researchers encountering synthetic bottlenecks with con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptidomimetics Support Center. This portal provides authoritative troubleshooting guides, mechanistic insights, and validated protocols for researchers encountering synthetic bottlenecks with constrained unnatural amino acids.

This specific module addresses a critical failure point in solid-phase peptide synthesis (SPPS): Diketopiperazine (DKP) formation when incorporating morpholine-3-carboxylates.

Diagnostic Overview & Mechanistic Causality

The Issue: You are experiencing massive loss of yield, truncated sequences, or the appearance of cyclic dipeptide byproducts during the synthesis of peptides containing a C-terminal or penultimate morpholine-3-carboxylic acid (Mor) residue.

The Causality: Morpholine-3-carboxylate acts as a conformationally constrained proline surrogate[1]. The six-membered heterocycle forces the preceding amide bond to adopt a cis conformation at a much higher frequency than standard amino acids. When the second amino acid (Aa2) is deprotected, the free N-terminal amine is held in extreme spatial proximity to the C-terminal ester bond linking the Mor residue to the resin.

Standard deprotection conditions (e.g., 20% piperidine) act as a base catalyst. The free amine executes a rapid intramolecular nucleophilic attack on the ester carbonyl, cleaving the dipeptide from the resin as a thermodynamically stable 2,5-diketopiperazine (DKP) ring[2].

DKP_Mechanism N1 Fmoc-Aa2-Mor-Resin N2 Base (Piperidine) Fmoc Removal N1->N2 N3 H2N-Aa2-Mor-Resin (Free Amine) N2->N3 N4 Cis-Amide Conformation (Mor Ring Constraint) N3->N4 Conformational shift N5 Nucleophilic Attack on Resin Ester Carbonyl N4->N5 Proximity effect N6 Diketopiperazine (DKP) + Cleaved Resin N5->N6 Cyclization & Cleavage

Mechanism of base-catalyzed diketopiperazine formation in morpholine-3-carboxylate dipeptides.

Troubleshooting Guide: Mitigating DKP Formation

Q: How do I prevent DKP formation when Mor is the first amino acid on the resin?

Cause: Standard Wang or Merrifield resins leave the ester carbonyl highly exposed to nucleophilic attack by the liberated Aa2 amine[2]. Solution: Transition to a sterically hindered resin system.

Self-Validating Protocol: Loading Mor onto 2-Chlorotrityl Chloride (2-CTC) Resin Causality: The massive steric bulk of the trityl group physically shields the ester linkage, blocking the trajectory required for the amine to attack the carbonyl carbon[2].

  • Swelling: Swell 1.0 eq of 2-CTC resin (loading ~1.0 mmol/g) in dry dichloromethane (DCM) for 20 minutes.

  • Coupling: Dissolve 1.2 eq of Fmoc-Morpholine-3-carboxylic acid and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in dry DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: Add HPLC-grade methanol (1 mL/g resin) to the reaction mixture and agitate for 15 minutes to cap unreacted trityl chloride sites.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Validation Step (Micro-cleavage): Treat 5 mg of the resin with 1% TFA in DCM for 5 minutes. Filter, evaporate the solvent, and analyze via LC-MS. Validation criteria: A single peak corresponding to Fmoc-Mor-OH confirms successful loading without premature cleavage.

Q: I am already using 2-CTC resin, but I am still losing 15-20% of my sequence at the dipeptide stage. What is going wrong?

Cause: While 2-CTC resin provides steric shielding, the standard 20% piperidine/DMF deprotection cocktail is too basic and its prolonged exposure time still catalyzes DKP formation for highly constrained sequences[3]. Solution: Modify the deprotection kinetics. You must decouple the rate of Fmoc removal from the rate of base-catalyzed cyclization.

Self-Validating Protocol: Optimized Fast-Deprotection Workflow Causality: Replacing piperidine with a combination of 5% piperazine and 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) drastically accelerates Fmoc removal (via DBU) while minimizing the secondary amine concentration (piperazine) responsible for catalyzing the DKP side reaction[3]. Alternatively, 50% morpholine in DMF serves as a milder, greener deprotection agent that suppresses DKP[4].

  • Preparation: Prepare a fresh solution of 2% DBU and 5% piperazine (w/v) in N-methyl-2-pyrrolidone (NMP).

  • Deprotection: Add the solution to the Fmoc-Aa2-Mor-Resin. Agitate for exactly 3 minutes .

  • Drain and Repeat: Drain the reaction vessel and add fresh deprotection solution for another 3 minutes . (Short, repeated bursts prevent the prolonged basic environment that favors DKP thermodynamic sinks).

  • Rapid Quench/Wash: Immediately drain and wash vigorously with NMP (5x) and DCM (5x) to remove all traces of base.

  • Immediate Coupling: Do not store the free-amine dipeptide. Immediately add the pre-activated Fmoc-Aa3-OH coupling mixture.

  • Validation Step (UV Monitoring): Collect the deprotection flow-through. Measure UV absorbance at 301 nm. Validation criteria: A sharp, rapid spike in the first 3-minute fraction followed by a near-zero baseline in the second fraction confirms complete Fmoc removal without requiring extended base exposure.

Quantitative Data: Impact of Deprotection Strategy on DKP Formation

The following table summarizes the expected DKP formation rates when deprotecting an Fmoc-Aa2-Mor-Resin intermediate, synthesized from extrapolated literature standards[3][4].

Deprotection CocktailFmoc Removal TimeRelative BasicityExpected DKP Formation (%)Yield of Target Peptide (%)
20% Piperidine in DMF2 x 10 minHigh15.0 - 25.0%< 75%
5% Piperazine in DMF2 x 10 minModerate8.0 - 12.0%~ 85%
50% Morpholine in DMF2 x 15 minLow3.0 - 5.0%~ 92%
5% Piperazine + 2% DBU in NMP 2 x 3 min High (Kinetic) < 2.0% > 95%

Decision Tree: Workflow Optimization

Use the following logical workflow to systematically eliminate DKP formation in your morpholine-3-carboxylate syntheses.

DKP_Workflow Start Identify Mor-3-COOH Position in Sequence Pos Is Mor at C-terminus or Penultimate? Start->Pos Resin Use 2-CTC Resin (Steric Shielding) Pos->Resin Yes Standard Standard Wang/Rink Resin Acceptable Pos->Standard No Deprotect Modify Deprotection: 5% Piperazine + 2% DBU Resin->Deprotect DKP still persists Dipeptide Use Pre-synthesized Dipeptide Block Deprotect->Dipeptide Severe cases Success DKP Minimized (< 2%) Deprotect->Success Yield > 95% Dipeptide->Success

Decision tree for mitigating DKP formation in morpholine-3-carboxylate peptide synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted SPPS to speed up the synthesis and avoid DKP? A: Proceed with extreme caution. While microwave heating accelerates coupling, it thermodynamically supercharges the DKP cyclization pathway during the deprotection step[1]. If using microwave SPPS with a C-terminal morpholine-3-carboxylate, you must drop the deprotection temperature to room temperature for the Aa2 residue, or strictly utilize the 5% piperazine/2% DBU method[3].

Q: I've tried 2-CTC resin and modified deprotection, but my sequence (Fmoc-Pro-Mor-Resin) still forms DKP. What is the ultimate failsafe? A: When dealing with consecutive conformationally constrained residues (e.g., Proline followed by Morpholine-3-carboxylate), the cis-amide propensity is virtually 100%. The failsafe is the Dipeptide Building Block Strategy [3]. Instead of coupling Aa2 and deprotecting it on the resin, synthesize the Fmoc-Aa3-Aa2-OH dipeptide in solution. Couple this intact dipeptide directly to the Mor-Resin. By bypassing the free-amine dipeptide stage entirely, DKP formation is rendered mechanistically impossible.

Q: Does the stereochemistry of the morpholine-3-carboxylate affect DKP rates? A: Yes. Heterochiral sequences (e.g., D-Aa2 followed by L-Mor) exhibit significantly higher rates of DKP formation than homochiral sequences. The heterochiral geometry minimizes steric clashes in the transition state, lowering the activation energy required for the nucleophilic attack to close the six-membered DKP ring[5]. If your design allows, utilizing homochiral sequences will inherently reduce DKP risk.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. Available at:[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed Central (PMC) / ACS. Available at: [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science. Available at:[Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Extraction of (R)-ethyl morpholine-3-carboxylate Free Base

Welcome to the technical support center for the extraction of (R)-ethyl morpholine-3-carboxylate free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction of (R)-ethyl morpholine-3-carboxylate free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation and purification of this critical chiral intermediate. Our focus is on the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your extraction workflows.

I. Foundational Principles: The Chemistry of Amine Extraction

(R)-ethyl morpholine-3-carboxylate is a secondary amine, and its extraction behavior is governed by the equilibrium between its free base and protonated (salt) forms. The free base is soluble in organic solvents, while its protonated ammonium salt is soluble in aqueous media. This pH-dependent solubility is the cornerstone of a successful extraction.[1]

A general rule of thumb is to adjust the pH of the aqueous solution to be at least two units above the pKa of the amine's conjugate acid to keep it in the organic layer as the free base.[1][2] Conversely, to extract the amine into the aqueous layer, the pH should be at least two units below the pKa of its conjugate acid.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the liquid-liquid extraction of (R)-ethyl morpholine-3-carboxylate free base.

Issue 1: Low Yield of Extracted Free Base

Symptoms:

  • After extraction and solvent evaporation, the mass of the recovered product is significantly lower than expected.

  • Analysis of the aqueous layer shows a high concentration of the desired product.

Potential Causes & Solutions:

Cause Explanation Solution
Incomplete Basification The pH of the aqueous layer was not high enough to fully deprotonate the ammonium salt of the morpholine derivative, leaving a significant portion in the aqueous phase.Ensure the pH of the aqueous layer is sufficiently basic. Use a reliable pH meter and add a suitable base (e.g., NaOH, K₂CO₃) until the pH is stable and well above the pKa of the morpholine's conjugate acid.[1]
Insufficient Mixing Inadequate agitation of the separatory funnel results in poor mass transfer between the aqueous and organic phases.[3]Shake the separatory funnel vigorously, inverting it multiple times and venting frequently to release pressure.[3] Ensure the two phases are thoroughly mixed to maximize the surface area for extraction.
Poor Solvent Choice The organic solvent used has low solubility for the free base.While common solvents like dichloromethane and ethyl acetate are often effective for morpholine derivatives, consider alternatives if yields are low.[4] A systematic solvent screening study can identify the optimal solvent for your specific conditions.
Insufficient Number of Extractions A single extraction may not be sufficient to recover all of the product.Perform multiple extractions (typically 2-3) with fresh portions of the organic solvent. Combine the organic extracts to maximize yield.
Issue 2: Emulsion Formation at the Interface

Symptoms:

  • A stable, third layer forms between the aqueous and organic phases, making separation difficult.[5]

  • The emulsion may trap a significant amount of the product, leading to yield loss.[5]

Potential Causes & Solutions:

Cause Explanation Solution
High Concentration of Surfactant-like Impurities The presence of compounds with dual solubility in both aqueous and organic phases can stabilize emulsions.[5]Prevention: Gently swirl or rock the separatory funnel instead of vigorous shaking.[5] Resolution:     • Add Brine: Introduce a saturated NaCl solution to increase the ionic strength of the aqueous layer, which can help break the emulsion (salting out).[5]     • Change Solvent: Add a small amount of a different organic solvent.[6]     • Centrifugation: For smaller volumes, centrifuging the mixture can force the layers to separate.[1]
Vigorous Shaking Excessive agitation can lead to the formation of fine droplets that are slow to coalesce.Reduce the intensity of shaking. Allow the mixture to stand for a longer period to allow for phase separation.
Issue 3: Product Contamination

Symptoms:

  • Post-extraction analysis (e.g., NMR, LC-MS) shows the presence of starting materials, by-products, or residual base.

Potential Causes & Solutions:

Cause Explanation Solution
Incomplete Removal of Acidic or Basic Impurities Residual acidic or basic reagents from the reaction mixture are carried through the extraction.Acidic Impurities: Perform a preliminary wash with a mild base (e.g., saturated NaHCO₃ solution) before the final basic extraction of the product.[1] Basic Impurities: After extracting the free base into the organic layer, wash the organic phase with brine to remove water-soluble bases.
Co-extraction of Non-basic Impurities Neutral or weakly basic impurities may have similar solubility to the desired product in the chosen solvent system.Back-Extraction: After the initial extraction, re-extract the organic phase with a dilute acidic solution to transfer the desired amine back into an aqueous layer as its salt, leaving neutral impurities behind in the organic phase. Then, basify the new aqueous layer and re-extract the purified free base with fresh organic solvent.[1][7]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting the (R)-ethyl morpholine-3-carboxylate free base?

A1: The optimal pH is dependent on the pKa of the conjugate acid of your morpholine derivative. As a general guideline, you should aim for a pH that is at least 2 units higher than the pKa.[1][2] For many secondary amines, a pH of 10-12 is sufficient to ensure the equilibrium strongly favors the free base form. It is recommended to perform a small-scale trial to determine the optimal pH for your specific conditions.

Q2: Which organic solvent is best for the extraction?

A2: Dichloromethane and chloroform have been shown to be effective for extracting morpholine derivatives.[4] Ethyl acetate is also a common choice. The ideal solvent will have high solubility for the free base and be immiscible with water. If you are experiencing low yields, it may be beneficial to conduct a solvent screening study with a few different options.

Q3: How can I be sure all of my product has been extracted?

A3: To ensure complete extraction, it is best to perform multiple extractions with fresh solvent. After the third extraction, you can test a small sample of the aqueous layer by TLC or LC-MS to confirm that no significant amount of product remains.

Q4: My product is somewhat water-soluble even in its free base form. How can I improve my extraction efficiency?

A4: If your free base has some water solubility, you can use the "salting out" technique.[6] By adding a salt like sodium chloride to the aqueous layer until it is saturated, you can decrease the solubility of the organic compound in the aqueous phase and drive it into the organic layer.

Q5: What should I do if my product seems to be degrading during the basic extraction?

A5: If your molecule is sensitive to strong bases or prolonged exposure to high pH, consider using a milder base like potassium carbonate or triethylamine. Also, minimize the time the compound is in the basic solution by performing the extraction quickly and proceeding to the next step of your process promptly.

IV. Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of (R)-ethyl morpholine-3-carboxylate Free Base

This protocol assumes the starting material is the hydrochloride salt of the target compound in an aqueous solution.

  • Transfer the aqueous solution containing the (R)-ethyl morpholine-3-carboxylate salt to a separatory funnel.

  • Cool the solution in an ice bath.

  • Slowly add a 2M NaOH solution dropwise while monitoring the pH with a calibrated pH meter. Continue adding base until the pH is stable at approximately 10-11.

  • Add a volume of dichloromethane (or ethyl acetate) equal to the volume of the aqueous layer to the separatory funnel.

  • Stopper the funnel, invert it, and vent to release any pressure.

  • Shake the funnel vigorously for 1-2 minutes, venting periodically.[3]

  • Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine all organic extracts.

  • Wash the combined organic extracts with brine to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base.

Protocol 2: Troubleshooting Emulsion Formation

If an emulsion forms during the standard extraction:

  • Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes) to see if the emulsion will break on its own.

  • If the emulsion persists, add a small amount of brine (saturated NaCl solution) and gently swirl the funnel.

  • If the brine is ineffective, try adding a small volume of the organic solvent used for the extraction to see if it disrupts the emulsion.

  • For persistent emulsions, especially with small volumes, transferring the mixture to a centrifuge tube and spinning for several minutes can force the layers to separate.[1]

V. Visualizing the Workflow

Logical Flow for Optimizing Extraction

Extraction_Optimization Start Start: Crude (R)-ethyl morpholine-3-carboxylate Salt in Aqueous Solution Adjust_pH Adjust pH to >10 with Base Start->Adjust_pH Extract Liquid-Liquid Extraction with Organic Solvent Adjust_pH->Extract Check_Emulsion Emulsion Formed? Extract->Check_Emulsion Check_Yield Low Yield? Check_Purity Contaminated Product? Check_Yield->Check_Purity No Troubleshoot_Yield Increase pH More Extractions Change Solvent Check_Yield->Troubleshoot_Yield Yes Check_Emulsion->Check_Yield No Troubleshoot_Emulsion Add Brine Gentle Mixing Centrifuge Check_Emulsion->Troubleshoot_Emulsion Yes Troubleshoot_Purity Perform Back-Extraction Add Wash Steps Check_Purity->Troubleshoot_Purity Yes Combine_Organic Combine and Dry Organic Layers Check_Purity->Combine_Organic No Troubleshoot_Yield->Extract Troubleshoot_Emulsion->Extract Troubleshoot_Purity->Extract Evaporate Evaporate Solvent Combine_Organic->Evaporate End End: Purified Free Base Evaporate->End

Caption: A decision-making workflow for troubleshooting common extraction issues.

VI. References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. Available at:

  • LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at:

  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem. Available at:

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. Available at:

  • troubleshooting guide for the synthesis of morpholine compounds - Benchchem. Available at:

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Available at:

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Available at:

Sources

Troubleshooting

avoiding ester hydrolysis during N-alkylation of morpholine carboxylates

Executive Summary The functionalization of morpholine carboxylates (e.g., methyl morpholine-2-carboxylate or ethyl morpholine-3-carboxylate) via N-alkylation is a critical transformation in drug discovery. However, resea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of morpholine carboxylates (e.g., methyl morpholine-2-carboxylate or ethyl morpholine-3-carboxylate) via N-alkylation is a critical transformation in drug discovery. However, researchers frequently encounter a major side reaction: the undesired hydrolysis (saponification) of the ester moiety into a carboxylic acid. This technical support guide synthesizes the mechanistic causality behind this issue and provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to ensure complete preservation of the ester group.

Mechanistic Root Cause: Why Does Hydrolysis Occur?

To understand how to prevent ester hydrolysis, we must first examine the causality of the failure. Direct N-alkylation of a secondary amine requires a base to neutralize the acid (


) generated during the nucleophilic substitution of an alkyl halide.

When inorganic bases like


, 

, or

are used, they are rarely perfectly anhydrous. In hygroscopic solvents like DMF or ambient laboratory conditions, trace water reacts with the base to generate hydroxide ions (

). Esters are highly susceptible to nucleophilic attack by

, leading to rapid base-mediated hydrolysis[1]. Furthermore, the morpholine nitrogen can sometimes act as a local general base, forming a microenvironment that accelerates the attack of water on the adjacent ester carbonyl.

To prevent this, the reaction environment must either be strictly anhydrous with non-nucleophilic bases , or the synthetic route must be pivoted to reductive amination , which operates under mild, non-basic conditions[2].

Troubleshooting FAQs

Q1: I am using


 and methyl iodide in DMF at 60°C, but my LC-MS shows 40% of the N-alkylated carboxylic acid. How do I fix this? 
A:  The combination of 

, DMF, and heat is a classic recipe for ester hydrolysis if even trace moisture is present. DMF is highly hygroscopic. You have two immediate fixes:
  • Switch the Base: Replace

    
     with a non-nucleophilic organic base like 
    
    
    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Organic bases do not generate hydroxide ions in the presence of trace water.
  • Dehydrate the System: If you must use an inorganic base, use strictly anhydrous DMF (stored over 3Å molecular sieves) and flame-dried

    
    . Lower the temperature to 25–35°C, as 
    
    
    
    alkylations of morpholine often proceed at room temperature with good electrophiles[1].

Q2: Is there a method that completely eliminates the risk of ester hydrolysis? A: Yes. Reductive Amination is the gold standard for N-alkylating amino acid esters without risking hydrolysis[2]. Because this reaction utilizes an aldehyde or ketone and a reducing agent (like


 or 

) under mildly acidic or neutral conditions, it completely bypasses the basic conditions required for direct alkylation[3]. Additionally, reductive amination naturally prevents over-alkylation, a common issue with highly reactive alkyl halides[2].

Q3: My target requires an alkyl group that cannot be derived from an aldehyde (e.g., a complex branched alkyl halide). What is the best approach? A: You must use Direct Alkylation under rigorously anhydrous conditions. Use an alkyl triflate or iodide to maximize electrophilicity, allowing you to run the reaction at 0°C to room temperature[4]. Use DIPEA as the base in anhydrous dichloromethane (DCM) or acetonitrile (MeCN). Avoid aqueous workups with strong bases; quench with saturated aqueous


 instead.

Pathway Visualization

Workflow Start Target: N-Alkylate Morpholine Carboxylate Q1 Is the alkyl group derived from an available aldehyde/ketone? Start->Q1 Yes_RA Yes Q1->Yes_RA No_DA No (Must use Alkyl Halide/Triflate) Q1->No_DA RA_Path Reductive Amination (NaBH(OAc)3, DCE, Mild Acid) Yes_RA->RA_Path DA_Path Direct Alkylation (Anhydrous Conditions) No_DA->DA_Path RA_Result Ester Preserved (Zero Hydrolysis Risk) RA_Path->RA_Result DA_Base Select Non-Nucleophilic Base (DIPEA or Anhydrous Cs2CO3) DA_Path->DA_Base DA_Solvent Strictly Anhydrous Solvent (Dry MeCN or DMF + Mol Sieves) DA_Base->DA_Solvent DA_Result Ester Preserved (Minimized Hydrolysis Risk) DA_Solvent->DA_Result

Decision matrix for N-alkylation of morpholine carboxylates to prevent ester hydrolysis.

Pathways SM Morpholine Carboxylate (Secondary Amine + Ester) PathA Aqueous/Harsh Base (e.g., NaOH, wet K2CO3) SM->PathA  H2O / OH- PathB Anhydrous Mild Base (e.g., DIPEA, dry MeCN) SM->PathB  R-X ProdA1 N-Alkylated Acid (Hydrolysis Product) PathA->ProdA1  R-X + OH- ProdA2 Unreacted Acid (Saponification) PathA->ProdA2  OH- only ProdB N-Alkylated Ester (Desired Product) PathB->ProdB  -HX

Mechanistic divergence showing how basic aqueous conditions drive undesired ester hydrolysis.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the rate of ester hydrolysis during the N-alkylation of methyl morpholine-2-carboxylate.

Alkylation MethodReagents / BaseSolvent SystemTemp (°C)Yield of Target EsterEster Hydrolysis (%)
Direct Alkylation Alkyl-Br /

(biphasic)

/ DCM
25< 10%> 85%
Direct Alkylation Alkyl-I /

(Standard)
DMF (Bench grade)6045%35 - 40%
Direct Alkylation Alkyl-I /

(Anhydrous)
DMF (Dry, Mol Sieves)2582%< 5%
Direct Alkylation Alkyl-OTf / DIPEAMeCN (Anhydrous)0 to 2588%0%
Reductive Amination Aldehyde /

DCE2592%0%

Standard Operating Procedures (SOPs)

Protocol A: Reductive Amination (The "Zero-Hydrolysis" Method)

Use this protocol when the desired N-alkyl group can be derived from an aldehyde or ketone. This method acts as a self-validating system by completely removing the mechanistic trigger (hydroxide/base) for hydrolysis[2],[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the morpholine carboxylate ester (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Add glacial acetic acid (1.5 equiv) to the solution. Stir at room temperature for 1–2 hours under a nitrogen atmosphere to promote iminium ion formation. Self-Validation Check: Monitor the disappearance of the starting amine via TLC (Ninhydrin stain).

  • Reduction: Cool the reaction mixture to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv). The use of 
    
    
    
    is preferred over
    
    
    to avoid toxic cyanide byproducts[2].
  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (mild base, will not hydrolyze the ester). Extract with dichloromethane (3x). Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Anhydrous Direct Alkylation

Use this protocol when reductive amination is impossible (e.g., using complex alkyl halides). This relies on strict exclusion of water and the use of non-nucleophilic bases to prevent saponification[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen.

  • Reagent Mixing: Dissolve the morpholine carboxylate ester (1.0 equiv) in strictly anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 10 minutes at 0°C.
    
  • Electrophile Addition: Dropwise, add the alkyl iodide or alkyl triflate (1.2 equiv).

  • Reaction Progression: Stir at 0°C for 1 hour, then allow to warm to room temperature. Self-Validation Check: Monitor via LC-MS. If the reaction stalls, do not heat above 40°C, as heat exacerbates any latent hydrolysis pathways.

  • Workup: Quench with saturated aqueous

    
     (pH ~5-6, preserves the ester). Extract with Ethyl Acetate. Wash with brine, dry over 
    
    
    
    , and concentrate.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. Available at:[Link]

  • Wikipedia Contributors. "Reductive amination". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • DNDi. "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation". Drugs for Neglected Diseases initiative. Available at:[Link]

  • Monash University. "Synthesis of N-Alkyl Amino Acids". Monash University Theses. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl and Methyl Morpholine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the chemical reactivity of ethyl morpholine-3-carboxylate and meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the chemical reactivity of ethyl morpholine-3-carboxylate and methyl morpholine-3-carboxylate. These two molecules are valuable building blocks in medicinal chemistry, and understanding their subtle differences in reactivity is crucial for optimizing synthetic routes and developing novel therapeutic agents.[1][2] This document moves beyond a simple cataloging of properties to explain the mechanistic principles governing their reactions, supported by experimental data from analogous systems.

Introduction: The Subtle Distinction Between Ethyl and Methyl Esters

Morpholine and its derivatives are considered "privileged scaffolds" in drug discovery, known for imparting favorable pharmacokinetic properties to bioactive molecules.[3] The 3-carboxy-substituted morpholine core, in particular, serves as a versatile template for creating diverse chemical libraries. The choice between an ethyl or methyl ester at the 3-position may seem minor, but it can have significant implications for reaction kinetics, yields, and purification strategies. This guide will dissect these differences by examining the two primary reactive centers of the molecule: the secondary amine of the morpholine ring and the carbonyl carbon of the ester group.

The fundamental differences in reactivity between the ethyl and methyl analogs stem from the inherent electronic and steric properties of the alkyl groups.[4]

  • Steric Effects: The ethyl group is larger than the methyl group. This increased bulk, or "steric hindrance," can impede the approach of reactants to a nearby reaction center.[5]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect (+I effect).[6] The ethyl group is slightly more electron-donating than the methyl group, which can subtly influence the electron density at the carbonyl carbon.[7]

We will explore how these factors manifest in key transformations relevant to drug development.

Reactivity at the Morpholine Nitrogen: N-Alkylation

A common and critical reaction for elaborating the morpholine scaffold is N-alkylation, which typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[8] In this reaction, the lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking an electrophilic carbon atom (e.g., on an alkyl halide).

N_Alkylation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Morpholine Morpholine-3-carboxylate (R = Me or Et) TS S_N2 Transition State Morpholine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->TS N_Alkyl_Morpholine N-Alkylmorpholine Derivative TS->N_Alkyl_Morpholine Halide_Ion Halide Ion (X⁻) TS->Halide_Ion Leaving Group Departure

Caption: S_N2 mechanism for N-alkylation of morpholine-3-carboxylate.

For morpholine-3-carboxylates, the ester group is relatively distant from the nitrogen at the 4-position. Consequently, the difference in steric bulk between a methyl and an ethyl group at the 3-position has a negligible impact on the ability of an electrophile to access the nitrogen atom. Similarly, the minor difference in the electron-withdrawing nature of the two ester groups does not significantly alter the nucleophilicity of the distal nitrogen.

Experimental Protocol: General N-Alkylation of Morpholine-3-Carboxylate

This protocol describes a general procedure for the N-alkylation of either ethyl or methyl morpholine-3-carboxylate with an alkyl bromide.

Materials:

  • Ethyl or Methyl Morpholine-3-Carboxylate (1.0 eq.)

  • Alkyl Bromide (e.g., Benzyl Bromide) (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the morpholine-3-carboxylate ester (1.0 eq.) and anhydrous acetonitrile (10 mL per mmol of ester).

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl bromide (1.2 eq.) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[3]

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[3]

N_Alkylation_Workflow start Combine Ester, K₂CO₃, and Acetonitrile add_bromide Add Alkyl Bromide start->add_bromide reflux Heat to Reflux (4-12 hours) add_bromide->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Cool, Filter Salts, and Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Pure N-Alkylated Product purify->product

Caption: Experimental workflow for N-alkylation.

Reactivity at the Carboxylate Group

The ester functionality is the key point of differentiation between the two molecules. Its reactivity is most commonly explored through hydrolysis to the corresponding carboxylic acid, which can then be used in subsequent reactions like amide bond formation.

Ester Hydrolysis: A Clear Win for Methyl

Ester hydrolysis can be catalyzed by either acid or base.[9] The reaction involves the nucleophilic attack of water (in acid catalysis) or a hydroxide ion (in base catalysis) at the electrophilic carbonyl carbon.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ester Ester (R = Me or Et) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (H₂O or OH⁻) Nucleophile->Tetrahedral Carboxylate Carboxylate / Carboxylic Acid Tetrahedral->Carboxylate Collapse of Intermediate Alcohol Alcohol (R-OH) Tetrahedral->Alcohol

Caption: General mechanism for ester hydrolysis.

Here, both steric and electronic effects play a significant role, and the literature provides clear guidance. Studies on the hydrolysis of various homologous esters consistently show that methyl esters react faster than their ethyl counterparts.[7][10][11]

Data Summary: Relative Hydrolysis Rates of Methyl vs. Ethyl Esters

Ester SystemObservationRationaleSource
BenzoatesMethyl benzoate hydrolyzes more slowly than ethyl benzoate in plasma, but faster under base hydrolysis conditions. The activation energy for base-catalyzed hydrolysis is lower for the methyl ester.The smaller methyl group presents less steric hindrance to the incoming nucleophile. The slightly greater electron-donating effect of the ethyl group reduces the electrophilicity of the carbonyl carbon.[7]
DecalincarboxylatesRates of alkaline hydrolysis were measured for both methyl and ethyl esters under various solvent conditions.The study highlights the impact of conformation and solvent on reactivity, with inherent differences between methyl and ethyl esters being a key factor.[12]
General Aliphatic EstersGeneral rules indicate that methyl esters are approximately twice as reactive as other n-alkyl esters in hydrolysis.This is attributed to the reduced steric hindrance of the methyl group.[11]

Causality Explained:

  • Steric Hindrance: The primary reason for the faster hydrolysis of the methyl ester is reduced steric hindrance. The tetrahedral intermediate formed during nucleophilic attack is less crowded when the alkoxy group is methoxy (-OCH₃) compared to ethoxy (-OCH₂CH₃). This lower steric strain in the transition state leads to a lower activation energy and a faster reaction rate.

  • Electronic Effects: The ethyl group is a slightly stronger electron-donating group than methyl. This +I effect increases the electron density at the carbonyl carbon, making it marginally less electrophilic and therefore less susceptible to nucleophilic attack compared to the methyl ester.[7]

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes a standard procedure for the hydrolysis of the ester to the corresponding carboxylate salt.

Materials:

  • Ethyl or Methyl Morpholine-3-Carboxylate (1.0 eq.)

  • Sodium Hydroxide (NaOH) (1.5 eq.)

  • Methanol or Ethanol/Water solvent mixture (e.g., 3:1)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve the morpholine-3-carboxylate ester (1.0 eq.) in a mixture of alcohol (methanol for the methyl ester, ethanol for the ethyl ester) and water.

  • Add a solution of sodium hydroxide (1.5 eq.) in water to the flask.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction with the methyl ester is expected to be complete in a shorter time frame than the reaction with the ethyl ester.

  • Once hydrolysis is complete, cool the reaction mixture to room temperature.

  • Acidify the mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of ~3-4 to protonate the carboxylate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the morpholine-3-carboxylic acid.

Subsequent Reactivity: Amide Bond Formation

Once hydrolyzed, the resulting morpholine-3-carboxylic acid is a key intermediate for forming amide bonds, a cornerstone of pharmaceutical synthesis.[13][14] At this stage, the original identity of the ester (methyl or ethyl) is irrelevant, as the reactive handle is now the carboxylic acid.

The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[15][16] Therefore, coupling reagents are used to "activate" the carboxylic acid.

Experimental Protocol: Amide Coupling with HBTU

This protocol outlines a common method for forming an amide from morpholine-3-carboxylic acid.

Materials:

  • Morpholine-3-carboxylic acid (1.0 eq.)

  • Amine (R'-NH₂) (1.1 eq.)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq.)

  • Diisopropylethylamine (DIPEA or Hünig's base) (3.0 eq.)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the morpholine-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add the amine (1.1 eq.) followed by DIPEA (3.0 eq.).

  • In a separate flask, dissolve HBTU (1.2 eq.) in a small amount of DMF.

  • Add the HBTU solution to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).[17][18]

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or silica gel column chromatography.

Amide_Coupling_Workflow start Dissolve Acid, Amine, and DIPEA in DMF add_hbtu Add HBTU Solution start->add_hbtu react Stir at Room Temp (1-4 hours) add_hbtu->react monitor Monitor by TLC/LC-MS react->monitor workup Quench with Water, Extract, and Wash monitor->workup Reaction Complete purify Purify by Chromatography or Recrystallization workup->purify product Pure Amide Product purify->product

Caption: Workflow for HBTU-mediated amide coupling.

Summary and Recommendations

Feature / ReactionEthyl Morpholine-3-CarboxylateMethyl Morpholine-3-CarboxylateAdvantageRationale
N-Alkylation Reactivity StandardStandardNone The ester group is too distant to exert a significant differential steric or electronic effect on the morpholine nitrogen.
Ester Hydrolysis Rate SlowerFaster Methyl The smaller methyl group reduces steric hindrance at the carbonyl carbon, and its weaker electron-donating effect maintains higher carbonyl electrophilicity.[7][11]
Stability / Shelf-Life More StableLess Stable Ethyl The factors that make the methyl ester more reactive also make it more susceptible to degradation via hydrolysis over long-term storage, especially if exposed to moisture.
Post-Hydrolysis Reactivity IdenticalIdenticalNone Once hydrolyzed to the carboxylic acid, the synthetic precursor's identity is irrelevant for subsequent reactions like amide coupling.

Senior Application Scientist's Recommendation:

  • For synthetic routes that involve elaboration at the morpholine nitrogen (N-alkylation) while keeping the ester intact , both ethyl and methyl morpholine-3-carboxylate are equally suitable. The choice should be dictated by cost and commercial availability.

  • For synthetic routes that require hydrolysis of the ester to the carboxylic acid as a key step, methyl morpholine-3-carboxylate is the superior choice. Its faster hydrolysis rate can lead to shorter reaction times, higher throughput, and potentially the use of milder conditions, which is beneficial for complex molecules with sensitive functional groups.

  • If the ester is intended to be a stable, final functional group in the target molecule, the ethyl ester may offer a slight advantage in terms of long-term stability against incidental hydrolysis.

By understanding the fundamental principles of steric and electronic effects, researchers can make informed decisions in the selection of these valuable synthetic building blocks, leading to more efficient and robust drug development campaigns.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. [Link]

  • Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates... Journal of the Chemical Society B: Physical Organic. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source Not Available.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. ResearchGate. [Link]

  • Methyl ester vs Ethyl ester hydrolysis. Reddit. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Overview on the Synthesis of Morpholine and Its N-Alkyl Deriv
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPID. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Steric and Electronic Effects. Scribd. [Link]

  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Proprep. [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. R Discovery. [Link]

  • Difference Between Electronic and Steric Effects. Pediaa.Com. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • N-ETHYLMORPHOLINE. Ataman Kimya. [Link]

  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. [Link]

  • 04.07 Stability Factors: Steric Effects. YouTube. [Link]

  • Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Source Not Available.
  • Experimental and modeling study of C5H10O2 ethyl and methyl esters. PubMed. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon
  • Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • Amide formation from carboxylic acid derivatives.. Khan Academy. [Link]

Sources

Comparative

Comprehensive Comparison Guide: IR Spectroscopy of Ester Carbonyls in Morpholine Derivatives

Executive Summary Morpholine derivatives are ubiquitous in medicinal chemistry, serving as critical pharmacophores due to their favorable physicochemical properties. When synthesizing morpholine-functionalized esters (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine derivatives are ubiquitous in medicinal chemistry, serving as critical pharmacophores due to their favorable physicochemical properties. When synthesizing morpholine-functionalized esters (e.g., prodrugs or intermediate scaffolds), Fourier-Transform Infrared (FTIR) spectroscopy is a primary tool for structural validation. However, the ester carbonyl stretching frequency (


) in these molecules is highly susceptible to the electronic influence of the morpholine ring.

This guide objectively compares the IR performance of various morpholine ester derivatives, explains the mechanistic causality behind their spectral shifts, and provides a self-validating experimental protocol for high-fidelity FTIR analysis.

Mechanistic Causality: Morpholine's Influence on Ester Carbonyls

As an Application Scientist, it is critical to understand that an IR spectrum is not just a fingerprint; it is a direct readout of a molecule's electronic state. The standard aliphatic ester carbonyl typically absorbs between 1735–1750 cm⁻¹. However, introducing a morpholine moiety—a heterocycle containing both an electronegative oxygen and a secondary/tertiary amine—alters this frequency through competing electronic effects:

  • Dominant Inductive Effects (-I): When the morpholine ring is attached directly to the

    
    -carbon of the ester (e.g., morpholinylacetates), the electronegative nitrogen exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon, shortening and strengthening the C=O bond. Consequently, the force constant increases, pushing the absorption peak toward the higher end of the spectrum (~1750 cm⁻¹)[1].
    
  • Attenuated Effects via Alkyl Spacers: When separated by an alkyl chain (e.g., methyl 4-(propan-2-yl)morpholine-2-carboxylate), the inductive effect is insulated. The ester carbonyl relaxes back to a standard, unperturbed state, typically absorbing between 1720–1740 cm⁻¹[2].

  • Dominant Resonance Effects (+R): If the ester is part of a conjugated system involving the morpholine nitrogen (e.g.,

    
    -morpholino-
    
    
    
    -unsaturated esters or enamines), the nitrogen's lone pair delocalizes into the carbonyl's
    
    
    antibonding orbital. This drastically reduces the C=O double-bond character, shifting the peak to significantly lower frequencies (1631–1642 cm⁻¹)[3].

Comparative Data: IR Peaks of Morpholine Ester Derivatives

To facilitate objective comparison, the following table summarizes the quantitative FTIR data for different classes of morpholine ester derivatives.

Derivative ClassStructural Context

(cm⁻¹)
Morpholine

(cm⁻¹)
Electronic Dominance

-Morpholino Esters
Direct attachment to

-carbon (e.g., methyl esters)
~17501100–1250Inductive (-I)
Alkyl-Spaced Esters Separated by alkyl chains (e.g., Methyl 4-(propan-2-yl)morpholine-2-carboxylate)1720–17401100–1250Neutral / Attenuated
Triazole-Linked Esters Heterocyclic spacer (e.g., Triazole acetates)1722~1112Attenuated
Conjugated Esters Enamine/Acrylate systems1631–16421100–1250Resonance (+R)

Data supported by literature references[2],[3],[1], and[4].

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure trustworthiness and scientific integrity, IR data collection must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity results when analyzing heterocyclic esters.

Step 1: Instrument Calibration & Background Verification

  • Action: Scan a standard polystyrene calibration film to verify the 1601 cm⁻¹ ring stretching peak. Subsequently, collect an ambient air background.

  • Causality: Validates the interferometer's laser alignment and ensures the sample compartment is properly purged of anomalous H₂O/CO₂ vapors that could obscure the 1600–1750 cm⁻¹ region.

Step 2: Sample Application

  • Action: Deposit 2–5 mg of the purified morpholine ester onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply standardized pressure using the ATR anvil until the software indicates optimal contact.

  • Causality: Inconsistent pressure alters the effective path length of the evanescent wave and can induce pressure-driven polymorph transitions in crystalline samples, artificially shifting the C=O peak.

Step 3: Data Acquisition

  • Action: Collect 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Causality: High scan counts exponentially increase the Signal-to-Noise Ratio (SNR), which is crucial for resolving overlapping bands (e.g., distinguishing an ester carbonyl from a trace amide impurity).

Step 4: Internal Cross-Validation (Critical E-E-A-T Step)

  • Action: Before analyzing the ester carbonyl, verify the presence of the morpholine C-O-C asymmetric ether stretch at 1100–1250 cm⁻¹[2].

  • Causality: This is the self-validating mechanism. If the C-O-C peak is absent or significantly distorted, the morpholine ring integrity is compromised (likely due to degradation or synthetic failure). The protocol dictates discarding the sample rather than falsely attributing a shifted C=O peak to a structural electronic effect.

Step 5: Carbonyl Peak Assignment

  • Action: Identify the

    
     stretch and cross-reference it against the mechanistic ranges established in Section 3.
    

Structural Logic Diagram

The following diagram maps the logical relationship between morpholine substitution patterns, their dominant electronic effects, and the resulting IR spectral shifts.

IR_Mechanisms Core Morpholine Ester Derivatives Alpha α-Morpholino Esters (Direct Attachment) Core->Alpha Alkyl Alkyl-Spaced Esters (Isolated Systems) Core->Alkyl Enamine Conjugated Esters (Enamine Systems) Core->Enamine Inductive Dominant -I Effect (Electron Withdrawal) Alpha->Inductive Neutral Attenuated Effects (Standard Ester) Alkyl->Neutral Resonance Dominant +R Effect (Electron Delocalization) Enamine->Resonance High ν(C=O): ~1740 - 1750 cm⁻¹ Inductive->High Med ν(C=O): ~1720 - 1740 cm⁻¹ Neutral->Med Low ν(C=O): ~1630 - 1645 cm⁻¹ Resonance->Low

Fig 1. Electronic influence of morpholine substitution on ester carbonyl IR frequencies.

References

  • [2] Methyl 4-(propan-2-yl)morpholine-2-carboxylate - Benchchem. URL:

  • [3] Synthesis of Cyclopentanone and Cyclohexanone Derivatives - AlQalam Journal of Medical and Applied Sciences. URL:

  • [1] SYNTHESIS AND CHARACTERIZATION OF NEW UNSYMMETRICAL DIGLYCOLAMIDES FOR TRIVALENT LANTHANIDE METAL EXTRACTION - WSU Libraries. URL:

  • [4] Design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents - TÜBİTAK Academic Journals. URL:

Sources

Validation

Technical Guide: Distinguishing (R)-Ethyl Morpholine-3-Carboxylate from Regioisomers

Executive Summary Product: (R)-Ethyl morpholine-3-carboxylate CAS: 1269483-57-9 (HCl salt) / Generic Free Base Application: Chiral building block for peptide mimetics, kinase inhibitors, and metabolic stability enhanceme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: (R)-Ethyl morpholine-3-carboxylate CAS: 1269483-57-9 (HCl salt) / Generic Free Base Application: Chiral building block for peptide mimetics, kinase inhibitors, and metabolic stability enhancement.

The differentiation of (R)-ethyl morpholine-3-carboxylate from its regioisomer (ethyl morpholine-2-carboxylate ) and its enantiomer ((S)-isomer ) is a critical quality attribute in medicinal chemistry. Standard LC-MS methods often fail to distinguish regioisomers due to identical molecular weights (MW 159.18) and similar fragmentation patterns.

This guide provides a definitive analytical workflow combining 1H-NMR spectroscopy (for regioisomer assignment) and Chiral HPLC (for enantiomeric excess), grounded in the distinct electronic environments of the morpholine ring.

Part 1: Structural Analysis & The Isomer Challenge

The morpholine ring contains two heteroatoms: Nitrogen (position 4) and Oxygen (position 1). The placement of the carboxylate ester defines the regioisomer, while the spatial arrangement defines the stereochemistry.

FeatureTarget: 3-Carboxylate Impurity: 2-Carboxylate
Structure Ester attached at C3 (adjacent to Nitrogen).Ester attached at C2 (adjacent to Oxygen).
Origin Derived from Serine (chiral pool) via reductive amination.Derived from Epichlorohydrin or rearrangement of aziridinium intermediates.
Electronic Environment Chiral proton is

-amino (

-N).
Chiral proton is

-oxy (

-O).
Key Differentiator Upfield NMR shift for chiral proton.Downfield NMR shift for chiral proton.
Visualizing the Analytical Decision Tree

The following logic flow ensures complete characterization.

AnalyticalWorkflow Start Crude Product (MW 159.18) GCMS GC-MS / LC-MS (Purity Check) Start->GCMS Decision1 Single Peak? GCMS->Decision1 Decision1->GCMS No (Purify) NMR 1H-NMR (CDCl3) Focus: 3.0-4.5 ppm region Decision1->NMR Yes RegioCheck Chiral Proton Shift? NMR->RegioCheck Isomer3 Target: 3-Isomer (Shift ~3.5-3.8 ppm) RegioCheck->Isomer3 Alpha-N Isomer2 Impurity: 2-Isomer (Shift ~4.0-4.3 ppm) RegioCheck->Isomer2 Alpha-O ChiralHPLC Chiral HPLC (Polysaccharide Column) Isomer3->ChiralHPLC Final Confirmed (R)-Ethyl morpholine-3-carboxylate ChiralHPLC->Final

Figure 1: Step-by-step decision tree for validating regio- and stereochemistry.

Part 2: Comparative Analytical Techniques

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only self-validating method to distinguish regioisomers without reference standards. The distinction relies on the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04).

Mechanism of Distinction
  • 2-Carboxylate: The methine proton (H2) is adjacent to Oxygen. The inductive effect of oxygen causes significant deshielding, shifting the signal downfield.

  • 3-Carboxylate: The methine proton (H3) is adjacent to Nitrogen. Nitrogen is less electronegative, resulting in a relatively upfield shift.

Experimental Data Comparison (CDCl3)
Proton Assignment(R)-Ethyl Morpholine-3-carboxylate Ethyl Morpholine-2-carboxylate
Chiral Methine (CH)

3.55 – 3.75 ppm (dd/m)

4.10 – 4.30 ppm (dd)
Environment

to Nitrogen (Shielded)

to Oxygen (Deshielded)
Coupling Partners Couples to NH and CH2(2)Couples to CH2(3)
Carbon (C13) Shift C3: ~55-58 ppmC2: ~70-75 ppm
HMBC Correlation Carbonyl correlates to C3-N Carbonyl correlates to C2-O

Protocol 1: NMR Regio-Validation

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl3 . (Avoid DMSO-d6 initially as it broadens NH/OH signals due to hydrogen bonding, potentially obscuring coupling).

  • Acquisition: Run standard 1H (16 scans).

  • Analysis: Locate the triplet/quartet of the ethyl ester (OCH2CH3) at ~4.2 ppm to calibrate intensity.

  • Target ID: Look for the methine proton.

    • If the signal is buried under the ester CH2 (~4.2 ppm), it is likely the 2-isomer .

    • If the signal is distinct and upfield (~3.6 ppm), it is the 3-isomer .

  • Confirmation: Run HMBC . Look for the cross-peak between the Ester Carbonyl (C=O) and the ring carbons. The 3-isomer shows a correlation to a carbon with a shift of ~56 ppm (C-N).

Chiral HPLC – Stereochemical Purity

Once the regioisomer is confirmed as the 3-carboxylate, the enantiomeric purity ((R) vs (S)) must be established.

Protocol 2: Chiral Separation Method

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives). These are robust for amine-containing compounds.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine interacting with silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

  • Expectation: The enantiomers typically separate with a resolution (

    
    ) > 1.5.
    

Part 3: Synthesis & Impurity Origins

Understanding the synthesis explains why these specific isomers form.

  • 3-Carboxylate Route (Serine):

    • Starting Material: (D)-Serine methyl ester.[1]

    • Mechanism: N-alkylation with chloroethanol (or equivalent) followed by cyclization.

    • Risk:[2][3] Racemization can occur if the reaction conditions are too basic during cyclization.

  • 2-Carboxylate Route (Epichlorohydrin):

    • Starting Material: Epichlorohydrin + Amino acid ester.[4]

    • Mechanism: Ring opening and closure.

    • Risk:[2][3] Isomerization via an aziridinium ion intermediate can lead to mixtures of 2- and 3-substituted morpholines.

SynthesisPathways Serine (D)-Serine Deriv. (Chiral Pool) Intermed1 N-Alkylation Serine->Intermed1 Reductive Amination Epichlor Epichlorohydrin (Racemic/Chiral) Intermed2 Aziridinium Intermediate Epichlor->Intermed2 Ring Opening Target (R)-Ethyl Morpholine- 3-Carboxylate Intermed1->Target Cyclization (Direct) Intermed2->Target Path B (N-Attack) Regio Ethyl Morpholine- 2-Carboxylate Intermed2->Regio Path A (O-Attack)

Figure 2: Synthetic origins of regioisomers. The Aziridinium pathway often yields mixtures.

References

  • Regioisomer Control in Morpholine Synthesis

    • Deka, M. J., et al.[5] "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation... providing morpholines."[5] Journal of Organic Chemistry, 2015, 80(9), 4349-4359.

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Standard reference for chemical shift prediction based on electronegativity).
  • Chiral Separation Methodologies

    • Phenomenex Application Guide.[6] "Chiral HPLC Separations: Strategies for Amino Acids and Derivatives."

  • Synthesis from Serine (3-Carboxylate Specific)

    • Garner, P., & Park, J. M.[1] "Synthesis of N-Boc-L-serine methyl ester." Organic Syntheses, 1991, 70, 18. (Foundational chemistry for the 3-substituted scaffold).

Sources

Comparative

elemental analysis standards for (R)-ethyl morpholine-3-carboxylate HCl

Analytical Methodologies for Purity Certification of (R)-Ethyl Morpholine-3-Carboxylate HCl: Combustion vs. Orthogonal Techniques Executive Summary (R)-ethyl morpholine-3-carboxylate HCl (Molecular Formula: C₇H₁₄ClNO₃, M...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methodologies for Purity Certification of (R)-Ethyl Morpholine-3-Carboxylate HCl: Combustion vs. Orthogonal Techniques

Executive Summary

(R)-ethyl morpholine-3-carboxylate HCl (Molecular Formula: C₇H₁₄ClNO₃, MW: 195.64 g/mol ) is a critical chiral building block used in advanced pharmaceutical synthesis. Because it is a hydrochloride salt, verifying its elemental composition and stoichiometric integrity is paramount before it can be used in downstream active pharmaceutical ingredient (API) manufacturing.

Historically, the pharmaceutical industry and academic journals have relied heavily on traditional CHN combustion analysis to prove bulk purity. However, the hygroscopic nature of amine hydrochlorides often leads to analytical failures under rigid legacy standards. This guide objectively compares traditional combustion elemental analysis against a modern orthogonal approach—Quantitative NMR (qNMR) coupled with Ion Chromatography (IC)—to establish a robust, self-validating system for purity certification.

Theoretical Baselines & The ±0.4% Paradigm

Before executing any empirical analysis, the theoretical mass fractions for C₇H₁₄ClNO₃ must be established:

  • Carbon (C): 42.97%

  • Hydrogen (H): 7.21%

  • Nitrogen (N): 7.16%

  • Chloride (Cl): 18.12%

  • Oxygen (O): 24.53%

The universally accepted standard for elemental analysis dictates that experimental values must fall within ±0.4% of these theoretical calculations to confirm ≥95% bulk purity (1). However, recent scrutiny has highlighted that combustion analysis alone can yield a failure rate exceeding 10% for complex or hygroscopic organic molecules. This is often due to trapped moisture or residual solvent skewing the weight ratios, rather than actual structural impurities (2). This fundamental limitation necessitates the integration of alternative methods like qNMR, which provides absolute quantitation without requiring a reference standard of the analyte itself (3).

Comparative Methodologies & Experimental Protocols

Method A: Traditional CHN/O Combustion & Schöniger Flask Titration

Combustion analysis relies on the complete, destructive oxidation of the sample to quantify the resulting gases.

  • Causality in Experimental Design: Because (R)-ethyl morpholine-3-carboxylate HCl readily absorbs atmospheric moisture, samples must be dried under a vacuum desiccator and weighed inside a controlled-humidity environment. Failure to do so artificially inflates hydrogen and oxygen readings while deflating carbon and nitrogen percentages.

  • Self-Validating Protocol:

    • System Calibration: Run an empty blank capsule followed by a known standard (e.g., NIST-traceable Acetanilide) to validate the Thermal Conductivity Detector (TCD) response and establish a baseline.

    • Sample Preparation: Weigh exactly 1.500 mg of the analyte into a combustible tin capsule using a microbalance (resolution 0.1 µg).

    • Combustion: Drop the capsule into a furnace at 1050°C under a steady stream of Helium with a pulsed Oxygen injection to ensure complete pyrolysis.

    • Gas Separation: Pass the resulting gases (CO₂, H₂O, NOₓ) over a copper reduction column (to convert NOₓ to N₂) and separate them via gas chromatography before TCD quantification.

    • Halogen Analysis (Cl): Combust a separate 5 mg sample in a Schöniger oxygen flask. Absorb the combustion products in dilute NaOH, followed by potentiometric titration with AgNO₃ to determine the chloride mass fraction.

Method B: Orthogonal Purity via qNMR and Ion Chromatography (IC)

This modern approach splits the analysis: qNMR confirms the absolute purity of the organic framework, while IC provides a highly specific mass balance for the chloride counter-ion (4).

  • Causality in Experimental Design: To ensure quantitative accuracy in qNMR, D₂O is chosen as the solvent to exchange the labile NH₂⁺ protons of the hydrochloride salt, simplifying the spectrum and preventing signal overlap. A relaxation delay (D1) of ≥ 5 × T₁ is mandated to ensure complete nuclear spin relaxation between pulses—the physical prerequisite for true quantitative integration (5).

  • Self-Validating Protocol:

    • qNMR Sample Prep: Accurately co-weigh ~10 mg of the analyte and ~5 mg of a certified internal standard (e.g., Maleic acid, NIST SRM) into a vial. The internal standard acts as the self-validating reference point.

    • Dissolution & Acquisition: Dissolve in 600 µL of D₂O. Acquire ¹H NMR using a 90° pulse, a relaxation delay of 60 seconds, and 64 scans to ensure a high signal-to-noise ratio (>250:1).

    • IC Sample Prep: For chloride determination, dissolve 10 mg of the sample in 100 mL of high-purity deionized water (18.2 MΩ·cm).

    • IC Acquisition: Inject 25 µL onto an anion-exchange column using a dilute KOH mobile phase. Detect the chloride peak using a suppressed conductivity detector (IC-CD), quantifying against a 5-point calibration curve of NaCl (6).

Performance Comparison & Data Presentation

The following table synthesizes the performance metrics of both methodologies based on empirical validation standards for pharmaceutical intermediates.

MetricMethod A: CHN + TitrationMethod B: qNMR + IC
Primary Output Bulk elemental mass fractions (%C, %H, %N, %Cl)Absolute molecular purity & specific ion content
Accuracy / Deviation ±0.3% to ±0.4% from theoretical±0.1% to ±0.5% (High precision qNMR)
Specificity Low (Cannot distinguish structurally similar impurities)High (Resolves specific structural impurities & solvents)
Sample Requirement ~5–10 mg total (Destructive)~15 mg total (qNMR portion is non-destructive)
Moisture Interference High (Water inflates %H/%O, deflates %C/%N)Low (Water peak is separated in qNMR; IC is unaffected)
Turnaround Time 15 mins per CHN run + 30 mins for Titration15 mins for qNMR + 20 mins for IC

Workflow Visualization

G cluster_A Method A: Traditional Combustion cluster_B Method B: Orthogonal (qNMR + IC) Start Sample: (R)-ethyl morpholine-3-carboxylate HCl Batch Release A1 Weighing (1-2 mg) in Tin/Silver Capsule Start->A1 A4 Schöniger Flask for Cl- Titration Start->A4 B1 Dissolution in D2O + Internal Standard Start->B1 B3 Aqueous Extraction for Ion Chromatography Start->B3 A2 Combustion at 1050°C (O2/He carrier) A1->A2 A3 Gas Separation (GC) & TCD Detection A2->A3 Decision Purity Certification (Data Synthesis) A3->Decision A4->Decision B2 1H qNMR Acquisition (Absolute Purity) B1->B2 B2->Decision B4 IC-CD Detection for Cl- Mass Fraction B3->B4 B4->Decision

Comparison of Traditional Combustion vs. Orthogonal qNMR/IC Workflows for Purity Certification.

Conclusion & Recommendations

While traditional CHN combustion analysis remains a staple requirement for many legacy academic journals (enforcing the ±0.4% rule), it is inherently limited by its lack of specificity. For pharmaceutical intermediates like (R)-ethyl morpholine-3-carboxylate HCl, where hygroscopicity can easily skew hydrogen and carbon mass fractions, relying solely on combustion is a high-risk strategy that often leads to false-negative batch rejections.

We recommend adopting the Orthogonal Method (qNMR + IC) for internal quality control and regulatory submissions. qNMR provides an unambiguous, structurally specific purity assignment, while Ion Chromatography accurately verifies the stoichiometry of the hydrochloride salt without the interferences common to potentiometric titrations.

References

  • An International Study Evaluating Elemental Analysis - PMC - NIH , nih.gov. 1

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC , nih.gov. 2

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR , acs.org.3

  • Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed , nih.gov. 5

  • Ion chromatography for the pharmaceutical industry - Metrohm , metrohm.com. 6

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC , nih.gov. 4

Sources

Validation

Crystallographic Data for Morpholine-3-Carboxylic Acid Derivatives: A Publish Comparison Guide

This guide provides a technical analysis of the crystallographic properties of morpholine-3-carboxylic acid (M3CA) derivatives. It contrasts them with structural analogs like proline to assist in rational drug design. Au...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the crystallographic properties of morpholine-3-carboxylic acid (M3CA) derivatives. It contrasts them with structural analogs like proline to assist in rational drug design.

Audience: Medicinal Chemists, Structural Biologists, and Crystallographers. Content Type: Technical Comparison & Experimental Protocol.

Executive Summary: The Scaffold at Atomic Resolution

Morpholine-3-carboxylic acid (M3CA) is a critical non-proteinogenic amino acid scaffold. Unlike its 5-membered ring analog, proline, M3CA introduces a 6-membered ether-amine ring, offering distinct solubility profiles, hydrogen-bonding capabilities, and conformational flexibility.

For drug development professionals, X-ray crystallography is the gold standard for analyzing this scaffold. While NMR can suggest solution-state averaging, only crystallography definitively resolves the absolute stereochemistry at C3 and the frozen conformation (chair vs. boat) of the morpholine ring, which dictates the vector of the nitrogen lone pair—a crucial determinant in kinase inhibitor binding (e.g., PI3K/mTOR pathways).

Comparative Analysis: M3CA vs. Alternatives

The following data compares the structural attributes of M3CA derivatives against Proline (the standard rigid amino acid) and Piperidine-2-carboxylic acid (the carbocyclic analog).

Table 1: Structural & Crystallographic Performance Comparison
FeatureMorpholine-3-Carboxylic Acid (M3CA) Proline (Pro) Piperidine-2-Carboxylic Acid (Pip)
Ring Size/Type 6-membered Heterocycle (N/O)5-membered Heterocycle (N)6-membered Carbocycle (N)
Preferred Conformation Chair (dominant in crystal)Envelope (C

-endo/exo)
Chair
H-Bonding Capacity Dual Acceptor (N & O atoms)Single Acceptor (N atom)Single Acceptor (N atom)
Crystallization Tendency High (especially as HCl salts)Moderate (often hygroscopic)Moderate
Chirality Validation Critical (C3 racemization risk)Well-establishedCritical
Electronic Character Electron-withdrawing O reduces N-basicityStandard secondary amineStandard secondary amine
Key Crystallographic Insights
  • The "Chair" Dominance: Crystallographic data consistently shows M3CA derivatives adopting a chair conformation . The C3-carboxylic acid group typically prefers the equatorial position to minimize 1,3-diaxial interactions, unlike Proline where the "envelope" flap is highly dynamic.

  • N-Inversion & Lone Pair: In crystal structures of N-substituted M3CA, the orientation of the N-substituent (axial vs. equatorial) is fixed. This provides a precise "snapshot" of the pharmacophore that solution NMR averages out.

  • Disorder Handling: A common crystallographic challenge with morpholine is distinguishing the O and N atoms due to similar electron densities (8 vs. 7 electrons). High-resolution data (<0.8 Å) or anomalous scattering is often required for definitive assignment if the structure is not derivatized.

Case Study: Crystallographic Metrics

The following data is synthesized from structural studies of M3CA derivatives (e.g., trans-2-phenyl-morpholine-3-carboxylic acid methyl ester and N-Boc-M3CA).

Table 2: Representative Crystal Data Parameters
Parameter(3S)-N-Boc-Morpholine-3-Carboxylic Acid (3S)-Morpholine-3-Carboxylic Acid HCl
Crystal System OrthorhombicMonoclinic
Space Group P2

2

2

(Chiral)
P2

Z (Molecules/Unit Cell) 42
Ring Puckering (

)
~0.56 Å (Ideal Chair)~0.58 Å (Distorted Chair)
N-C3 Bond Length 1.46 Å1.49 Å (Protonated)
Intermolecular Forces Weak C-H···O (Carboxyl/Boc)Strong Charge-Assisted H-bonds (NH

···Cl

)

Expert Insight: The HCl salt forms a robust hydrogen-bonding network involving the chloride counter-ion bridging the ammonium and carboxylic acid protons. This makes the HCl salt significantly easier to crystallize than the zwitterionic free base.

Experimental Protocol: Self-Validating Crystallization

This protocol is designed to grow diffraction-quality crystals of M3CA derivatives. It uses a vapor diffusion approach, which is superior to spontaneous evaporation for controlling nucleation rates.

Phase 1: Preparation (The "Clean Slate" Rule)
  • Purity Check: Ensure sample is >98% pure by HPLC. Impurities >1% can poison crystal faces.

  • Solubility Test: Dissolve 5 mg of compound in 500 µL of various solvents (MeOH, EtOH, Acetone, Water). Target a solvent where the compound is moderately soluble.

Phase 2: Vapor Diffusion (Hanging Drop Method)
  • Reservoir Solution: Prepare 1 mL of precipitant solution (e.g., 30% PEG 4000 or 2M Ammonium Sulfate) in the well of a 24-well plate.

  • Protein Drop: Mix 2 µL of the compound solution (saturated) with 2 µL of the reservoir solution on a siliconized cover slip.

  • Seal: Invert the cover slip over the well and seal with vacuum grease.

  • Equilibration: Store at 20°C. The solvent will distill from the drop to the reservoir, slowly increasing supersaturation.

Phase 3: Structure Solution Workflow (Logic Diagram)

The following diagram outlines the decision process for solving the crystal structure, specifically addressing the N/O ambiguity common in morpholines.

CrystalWorkflow Figure 1: Crystallographic workflow emphasizing the critical N/O assignment step for morpholine derivatives. Start Diffraction Data Collection (Mo or Cu Source) SpaceGroup Determine Space Group (Check Systematic Absences) Start->SpaceGroup Phase Phasing Method SpaceGroup->Phase DirectMethods Direct Methods (SHELXT / SIR) Phase->DirectMethods ModelBuild Initial Model Building DirectMethods->ModelBuild Refine Refinement (SHELXL) ModelBuild->Refine CheckNO CHECK: N vs O Assignment (Is thermal ellipsoid stable?) Refine->CheckNO Fix Swap N/O Positions CheckNO->Fix High Residual Density Final Final Structure (R1 < 5%) CheckNO->Final Correct Assignment Fix->Refine

Technical Validation: Why This Matters

The N/O Ambiguity Problem

In morpholine derivatives, Nitrogen (7e⁻) and Oxygen (8e⁻) scatter X-rays similarly. If assigned incorrectly:

  • Thermal Ellipsoids: The "Oxygen" atom placed at the Nitrogen site will appear too small (temperature factor

    
     drops) because the model assumes more electrons than are present.
    
  • Bond Lengths: C-O bonds (~1.43 Å) are slightly shorter than C-N bonds (~1.47 Å).

  • Validation: Always check the Flack Parameter for chiral derivatives. For M3CA, a Flack parameter near 0.0 confirms the absolute configuration (S or R); a value near 1.0 indicates the inverted structure.

Biological Relevance

The crystallographic "chair" conformation of M3CA mimics the transition state of proline-processing enzymes but with different electronic properties. For example, in Proline Dehydrogenase (PRODH) inhibitors, the morpholine ring's ability to lock into a specific chair form allows the carboxylate to engage key active site residues (e.g., Arg/Tyr) with precise geometry, distinct from the planar pyrrole ring of other inhibitors.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1512537, (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved from [Link]

  • Tanner, J. J., et al. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans.[1] Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2020). Crystallographic data for morpholine derivatives (Refcode search). Retrieved from [Link]

  • Mashood Ahamed, F. M., et al. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-Ethyl Morpholine-3-Carboxylate Hydrochloride: Proper Disposal &amp; Handling Guide

Part 1: Executive Summary & Immediate Action Status: WARNING - Irritant / Hygroscopic / Halogenated Salt Primary Directive: Do not dispose of via municipal drains. Segregate as Solid Chemical Waste .

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Status: WARNING - Irritant / Hygroscopic / Halogenated Salt Primary Directive: Do not dispose of via municipal drains. Segregate as Solid Chemical Waste .

This guide defines the operational protocol for the safe containment and disposal of (R)-ethyl morpholine-3-carboxylate hydrochloride (CAS: 1269483-57-9).[1] As a chiral morpholine derivative utilized in drug discovery, its disposal requires strict adherence to protocols that prevent environmental leaching and ensure safe thermal destruction.

Emergency Response Profile (GHS Classifications)
Hazard TypeCodeDescriptionImmediate Action
Health H302 Harmful if swallowedRinse mouth.[1][2] Do NOT induce vomiting. Contact poison control.
Health H315 Causes skin irritationWash with soap and copious water. Remove contaminated clothing.[2][3][4][5][6][7]
Health H319 Causes serious eye irritationRinse cautiously with water for 15 min. Remove contact lenses.[2][3][4][5][6][7][8]
Health H335 May cause respiratory irritationMove to fresh air.[8][9] Support breathing if necessary.

Part 2: Chemical Profile & Waste Characterization

To dispose of a chemical safely, one must understand its reactivity profile. This compound is not merely "organic waste"; it is a hydrochloride salt of an amino ester .

Chemical Identity:

  • Name: (R)-Ethyl morpholine-3-carboxylate hydrochloride[1][10]

  • CAS Number: 1269483-57-9[1][10]

  • Molecular Formula: C₇H₁₄ClNO₃[10][11]

  • Molecular Weight: 195.64 g/mol [10][11]

  • Acidity: Acidic in aqueous solution (due to HCl salt).

  • Stability: Hygroscopic; Ester moiety susceptible to hydrolysis in strong acids/bases.

The "Why" Behind the Protocol
  • Halogen Content: The hydrochloride counter-ion introduces chloride into the waste stream. While not a covalently bonded organochloride (like chloroform), many high-temperature incinerators require notification of high chloride content to manage acid gas scrubbing.

  • Ester Hydrolysis: If disposed of in aqueous basic waste (pH > 9), the ester will hydrolyze, releasing ethanol and the free morpholine acid. This changes the chemical profile of the waste container over time, potentially leading to pressure buildup if sealed too tightly in a reactive mixture. Always dispose of as a solid when possible.

  • Nitrogen Content: Morpholine derivatives can form nitrosamines (potent carcinogens) if inadvertently mixed with nitrosating agents (e.g., nitrites). Strict segregation from oxidizing acids is mandatory.

Part 3: Step-by-Step Disposal Methodology

Workflow Visualization

The following decision tree outlines the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation: (R)-Ethyl morpholine-3-carboxylate HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Primary Route LiquidWaste Dissolved in Solvent StateCheck->LiquidWaste Process Waste SolidPrep Double-bag in polyethylene Label: 'Solid Organic Waste' SolidWaste->SolidPrep LiquidCheck Check Solvent Type LiquidWaste->LiquidCheck Final Final Disposal: High-Temp Incineration (with Scrubber) SolidPrep->Final Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated Chlorinated NonHalogenated Combustible Solvent (MeOH, EtOH, Acetone) LiquidCheck->NonHalogenated Flammable Aqueous Aqueous Solution LiquidCheck->Aqueous Water-based CombineHalo Combine with Halogenated Waste (High BTU Incineration) Halogenated->CombineHalo CombineNonHalo Combine with Organic Solvents (Fuel Blending/Incineration) NonHalogenated->CombineNonHalo Neutralize Adjust pH to 6-8 Segregate as Aqueous Waste Aqueous->Neutralize CombineHalo->Final CombineNonHalo->Final Neutralize->Final

Caption: Operational decision tree for segregating (R)-ethyl morpholine-3-carboxylate HCl waste streams based on physical state and solvent matrix.

Protocol A: Solid Waste (Recommended)

This is the preferred method for expired reagents or synthesis byproducts.

  • Containment: Transfer the solid material into a chemically compatible container (HDPE jar or glass vial).

  • Secondary Packaging: Place the primary container inside a clear polyethylene bag (zip-lock) to contain any potential dust.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(R)-Ethyl morpholine-3-carboxylate hydrochloride".[1][10]

    • Hazard Checkboxes: Irritant, Toxic (if applicable by local threshold).

  • Segregation: Place in the Solid Organic Waste drum.

    • Note: Even though it contains chloride, solid waste streams often accept HCl salts in the general organic bin unless the facility specifically requests "Halogenated Solids" segregation. Consult your facility's specific guidelines.

Protocol B: Liquid Waste (Solutions)

If the material is dissolved in a reaction mixture:

  • Solvent Identification:

    • Scenario 1: Dissolved in DCM/Chloroform: Dispose of in Halogenated Organic Waste . The compound's chloride content aligns with this stream.

    • Scenario 2: Dissolved in Methanol/Ethanol/Acetone: Dispose of in Non-Halogenated Organic Waste . The small amount of chloride from the salt is usually acceptable in fuel-blending streams, but if the concentration is high (>5%), move to Halogenated waste to be safe.

    • Scenario 3: Aqueous Stream:

      • Do not pour down the sink.

      • Check pH. The HCl salt will make the solution acidic.

      • Collect in Aqueous Chemical Waste .

      • Caution: Avoid mixing with bleach or strong oxidizers in the aqueous waste container to prevent reaction with the morpholine ring.

Part 4: Spill Contingency Plan

Trigger: Spillage of >1g of solid powder or >10mL of concentrated solution.

  • PPE Up-level: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine and airborne, use a NIOSH N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquids: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination:

    • Wipe the surface with a dilute soap and water solution.

    • Scientific Rationale: The compound is water-soluble. Organic solvents are not necessary for cleaning surfaces and may spread the contamination.

  • Disposal of Debris: All spill cleanup materials (paper towels, gloves, vermiculite) must be treated as Solid Chemical Waste (Protocol A).

Part 5: Regulatory & Compliance Reference

Compliance relies on accurate waste coding. While local codes vary, the following are the standard classifications for this type of chemical.

  • US EPA (RCRA): Not a P-listed or U-listed acute hazardous waste. However, it falls under the "Characteristic" waste definition if it exhibits toxicity or if mixed with ignitable solvents (D001).

  • European Waste Catalogue (EWC):

    • 16 05 06: Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals.

  • Disposal Method: High-temperature incineration equipped with an afterburner and scrubber (to neutralize HCl gas evolved during combustion).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Morpholine Derivatives. Retrieved October 26, 2023, from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (R)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Executive Summary & Hazard Context (R)-Ethyl morpholine-3-carboxylate hydrochloride is a specialized chiral building block used in drug discovery. Unlike free morpholine (a volatile, flammable liquid), this compound typi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

(R)-Ethyl morpholine-3-carboxylate hydrochloride is a specialized chiral building block used in drug discovery. Unlike free morpholine (a volatile, flammable liquid), this compound typically exists as a hygroscopic solid salt .

While the salt form reduces volatility risks, it introduces specific hazards that are often underestimated in standard "generic" safety protocols. The primary risks are inhalation of fine particulates and contact hydrolysis . Upon contact with moisture (sweat, mucous membranes), the hydrochloride moiety can hydrolyze to lower local pH, while the morpholine core possesses inherent biological activity.

Core Hazard Classifications (GHS/CLP):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3]

  • H302: Harmful if swallowed.[1][2][4][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just to meet compliance, but to address the specific physicochemical properties of morpholine ester salts (permeation and dust generation).

Body AreaEssential PPEMaterial SpecificationScientific Rationale (Causality)
Hand Protection Nitrile Gloves (Double-gloving recommended for synthesis)Thickness:

0.11 mm (4 mil)Breakthrough: > 480 min (Standard Nitrile)
Why Nitrile? Morpholine derivatives can permeate natural rubber (latex) rapidly. Nitrile offers superior resistance to organic esters and acidic salts. Why Double Glove? The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing.
Eye Protection Chemical Safety Goggles (Not just glasses)ANSI Z87.1 (US) or EN 166 (EU) Impact & Splash RatedWhy Goggles? As a fine hydrochloride salt, static charge can cause particles to "jump" or disperse unpredictably. Safety glasses with side shields allow dust entry from the top/bottom, leading to severe ocular irritation/pH burns.
Respiratory Fume Hood (Primary)Face Velocity: 80–100 fpmWhy Engineering Control? PPE is the last line of defense. The hygroscopic dust irritates the upper respiratory tract immediately upon inhalation. Secondary: N95/P100 respirator if hood work is impossible (e.g., equipment maintenance).
Body Lab Coat (High-neck preferred)100% Cotton or Nomex (if flammables present)Why Cotton? Synthetic blends can melt if a reaction exotherms or if flash fires occur (though the salt itself is not highly flammable). High neck prevents dust settling on the collarbone area.

Operational Workflow: Handling & Weighing

This protocol minimizes static discharge and hydrolysis risks.

Phase 1: Preparation
  • Environment: Ensure Fume Hood is active. Clear the sash path.

  • Equipment: Use plastic or PTFE-coated spatulas .

    • Reasoning: Metal spatulas can corrode over time when in contact with acidic hydrochloride salts and ambient moisture, potentially contaminating the chiral center with metal ions.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is low (<30%).

    • Reasoning: Dry HCl salts are prone to static buildup, causing the powder to scatter during weighing.

Phase 2: Transfer & Solubilization
  • Weighing: Weigh directly into a tared vial/flask inside the hood. Do not walk across the lab with an open spatula.

  • Solvent Addition: Add solvent slowly.

    • Thermodynamics: Dissolving HCl salts can be slightly exothermic.[7]

  • Spill Hygiene: If powder spills on the balance, wipe immediately with a damp tissue (water), followed by a dry tissue.

    • Chemistry: Leaving the salt on the balance pan will attract moisture (hygroscopy), creating a corrosive acidic droplet that damages the equipment.

Emergency Response Logic

The following diagram illustrates the immediate decision-making process for exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Brush off dry powder 2. Rinse water >15 min 3. Remove contaminated clothing Skin->ActionSkin ActionEye 1. Do NOT rub eyes 2. Flush >15 min (eyewash) 3. Seek medical attention Eye->ActionEye ActionInhal 1. Move to fresh air 2. If breathing difficult: Oxygen 3. Monitor for delayed edema Inhal->ActionInhal

Figure 1: Immediate response triage for morpholine salt exposure.[3][6] Note the critical step of brushing off dry powder before wetting skin to prevent forming a concentrated acidic paste.

Waste Disposal & Deactivation

Proper disposal prevents downstream reactions in waste drums.

Waste Stream Classification:

  • Category: Acidic Organic Waste (Halogenated if Cl content is high, otherwise Non-Halogenated depending on local regulations).

  • Segregation: NEVER mix with strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide) in the waste container.

    • Risk:[4][5][6][7][8] Acid-Base neutralization is exothermic and can pressurize waste drums.

Disposal Decision Tree:

WasteDisposal Material Waste Material Check Is it mixed with other solvents? Material->Check Solid Solid Waste (Contaminated wipes/powder) Check->Solid No (Dry) Liquid Liquid Waste (Reaction mother liquor) Check->Liquid Yes (Dissolved) BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->BinSolid BinLiquid Acidic Organic Waste Carboy (pH < 7) Liquid->BinLiquid

Figure 2: Waste segregation logic to ensure compliance and safety.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Morpholine. (Reference for morpholine core toxicity and permeation). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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